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  • Product: (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
  • CAS: 955422-14-7

Core Science & Biosynthesis

Foundational

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid CAS 955422-14-7 properties

Part 1: Executive Summary & Chemical Identity (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a bifunctional organoboron building block designed for high-value medicinal chemistry applications. Unlike simple phenylb...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a bifunctional organoboron building block designed for high-value medicinal chemistry applications. Unlike simple phenylboronic acids, this compound incorporates a polar solubilizing tail —the N-(2-hydroxyethyl)amide moiety—at the meta-position.

This structural motif serves two critical functions in drug design:

  • Physiochemical Modulation: It significantly lowers logP (lipophilicity) and enhances aqueous solubility, a common bottleneck in scaffold optimization.

  • Pharmacophoric Interaction: The hydroxyl and amide groups act as hydrogen bond donors and acceptors, capable of engaging specific residues (e.g., backbone carbonyls or side-chain polar groups) within a protein binding pocket.

Physiochemical Profile[1][2][3]
PropertyValue
CAS Number 955422-14-7
Molecular Formula C₉H₁₂BNO₄
Molecular Weight 209.01 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, EtOH; Moderate solubility in water (pH dependent)
pKa (Boronic Acid) ~8.8 (Typical for meta-substituted arylboronic acids)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent dehydration
The Boroxine Equilibrium (Critical Handling Note)

Like most boronic acids, CAS 955422-14-7 exists in a dynamic equilibrium with its trimeric anhydride form, the boroxine. This dehydration is reversible but can affect stoichiometric calculations during synthesis.

Scientist's Note: In solid state, the material often exists as a mixture. When dissolving in protic solvents (MeOH/H₂O) or in the presence of base during Suzuki couplings, the equilibrium shifts back to the monomeric boronic acid species, which is the active transmetallation agent.

Boroxine_Equilibrium Monomer Monomeric Boronic Acid (Active Species) Boroxine Boroxine Trimer (Storage Form) Monomer->Boroxine Dehydration (-H₂O) Heat/Vacuum Boroxine->Monomer Hydrolysis (+H₂O) Base/Protic Solvent Water 3 H₂O

Figure 1: The reversible dehydration of boronic acids. Stoichiometry calculations should account for potential variable water content.

Part 2: Synthetic Utility & Mechanisms[4]

Suzuki-Miyaura Cross-Coupling

The primary application of CAS 955422-14-7 is as a nucleophile in Palladium-catalyzed cross-coupling reactions. The meta-positioning of the amide handle allows for the introduction of the solubilizing group distal to the biaryl axis, often placing it in solvent-exposed regions of a target protein.

Mechanism of Action:

  • Activation: The boronic acid reacts with the base (e.g., Carbonate, Phosphate) to form a boronate "ate" complex [Ar-B(OH)₃]⁻. This step renders the organic group nucleophilic.

  • Transmetallation: The activated boron species transfers the aryl group to the Palladium(II) intermediate (formed after oxidative addition of the aryl halide).

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Reversible Covalent Inhibition (Chemical Biology)

Beyond coupling, the boronic acid moiety itself is a "warhead." It can form reversible covalent bonds with:

  • Diols: Sugars (glucose sensing) and ribonucleosides.

  • Nucleophilic Serines: Active sites of serine proteases (e.g., Bortezomib mechanism). The hydroxyethyl side chain provides secondary interactions that can improve selectivity for specific enzyme isoforms.

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of a biaryl scaffold incorporating the hydroxyethyl-amide motif.

Rationale: Standard Suzuki conditions often use strong bases (NaOH) which might hydrolyze the amide or cause side reactions. This protocol uses Potassium Phosphate (K₃PO₄), a milder base that maintains high catalytic activity while preserving the amide functionality.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a microwave vial or round-bottom flask, combine the Aryl Halide, Boronic Acid, and K₃PO₄.

  • Degassing: Add the solvent mixture (Dioxane/Water).[2] Sparge with Argon for 10 minutes. Crucial: Oxygen poisoning of Pd(0) is the #1 cause of failure.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a stream of Argon. Seal the vessel.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LC-MS; look for the consumption of the halide).

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1). Note: The product is polar. If it stays in the aqueous layer, use n-Butanol or DCM/IPA (3:1) for extraction.[3]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).

Suzuki_Cycle Pd0 Pd(0) Active Catalyst PdII_ArX Pd(II)-Ar-X Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_ArAr Pd(II)-Ar-Ar' PdII_ArX->PdII_ArAr TransMet Transmetallation (Rate Limiting) PdII_ArAr->Pd0 RedElim Reductive Elimination Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Transfers Ar' Product Product Ar-Ar'

Figure 2: The Suzuki-Miyaura catalytic cycle. The boronic acid must be activated by base to enter the transmetallation step.[2]

Protocol B: Synthesis of CAS 955422-14-7 (Reverse Engineered)

If the compound is unavailable commercially, it can be synthesized from 3-carboxyphenylboronic acid.

Reagents:

  • 3-Carboxyphenylboronic acid (or 3-boronobenzoic acid)

  • Ethanolamine (1.1 equiv)

  • Coupling Agent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or EDC/HOBt.

  • Solvent: Water/THF or DMF.

Procedure:

  • Dissolve 3-carboxyphenylboronic acid in water/THF (1:1).

  • Add DMTMM (1.2 equiv) and stir for 10 minutes to activate the acid. Note: DMTMM is preferred over EDC for boronic acids as it works well in aqueous/alcoholic media and avoids anhydride formation involving the boron.

  • Add Ethanolamine (1.1 equiv).

  • Stir at Room Temperature for 6–12 hours.

  • Purification: Acidify carefully to pH ~4 to precipitate the product or extract with n-Butanol. Recrystallize from water/acetonitrile.

Part 4: References

  • Suzuki-Miyaura Coupling Mechanism & Applications:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boronic Acid Amide Synthesis (DMTMM method):

    • Kunishima, M., et al. (2005). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM). Encyclopedia of Reagents for Organic Synthesis. Link

  • Boronic Acids in Medicinal Chemistry (Solubility & Binding):

    • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antifungal applications.[6][7] MedChemComm, 1(3), 183-198. Link

  • General Properties of Phenylboronic Acids:

    • Hall, D. G.[4][7] (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Exploratory

3-(2-hydroxyethylcarbamoyl)phenylboronic acid chemical structure and molecular weight

This technical guide provides an in-depth analysis of 3-(2-hydroxyethylcarbamoyl)phenylboronic acid (CAS 955422-14-7), a versatile organoboron building block used in medicinal chemistry and materials science.[1] Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(2-hydroxyethylcarbamoyl)phenylboronic acid (CAS 955422-14-7), a versatile organoboron building block used in medicinal chemistry and materials science.[1]

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

3-(2-hydroxyethylcarbamoyl)phenylboronic acid is a bifunctional intermediate characterized by a phenyl ring substituted with a boronic acid moiety at the meta position relative to a hydroxyethyl-amide group.[1] Its unique structure combines the reactivity of boronic acids (Suzuki-Miyaura coupling, diol sensing) with the physicochemical modulation provided by the polar amide side chain.[1] This compound is primarily utilized as a scaffold in the synthesis of biaryl inhibitors, carbohydrate sensors, and water-soluble supramolecular assemblies.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

This compound is formally a derivative of 3-boronobenzoic acid, where the carboxylic acid has been amidated with ethanolamine.[1]

ParameterData
IUPAC Name (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Common Synonyms 3-Borono-N-(2-hydroxyethyl)benzamide; N-(2-Hydroxyethyl)-3-boronobenzamide
CAS Registry Number 955422-14-7
Molecular Formula C

H

BNO

Molecular Weight 209.01 g/mol
SMILES O=C(NCCO)C1=CC(B(O)O)=CC=C1
InChIKey HVVLWQCKVRJBBU-UHFFFAOYSA-N
Molecular Geometry and Functional Groups

The molecule possesses two critical functional domains:[1]

  • The Boronic Acid [-B(OH)

    
    ]:  A Lewis acidic center capable of reversible covalent interactions with 1,2-diols (sugars, catechols) and transition metal-catalyzed cross-coupling.[1]
    
  • The Hydroxyethyl Amide [-CONH(CH

    
    )
    
    
    
    OH]:
    A polar, hydrogen-bond-donating/accepting tail that enhances aqueous solubility and provides a terminal hydroxyl group for further derivatization (e.g., esterification or etherification).[1]

The meta substitution pattern directs the steric and electronic properties, preventing the steric clash often seen in ortho derivatives while maintaining electronic communication between the amide and the boronate.[1]

Physicochemical Properties[1]

  • Physical State: White to off-white solid.[1]

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol).[1] Moderate solubility in water due to the hydroxyethyl side chain, which disrupts the intermolecular anhydride formation typical of lipophilic boronic acids.[1]

  • pKa: The boronic acid group typically has a pKa

    
     8.[1][2]8. The amide group is neutral.[1]
    
  • Stability: Like most boronic acids, it exists in equilibrium with its trimeric anhydride (boroxine) form under dehydrating conditions.[1] Storage under inert atmosphere at 2-8°C is recommended to prevent protodeboronation or excessive dehydration.[1]

Synthesis & Manufacturing Protocol

While specific industrial batch records are proprietary, the high-fidelity synthesis of this compound follows a standard amidation workflow starting from 3-carboxyphenylboronic acid.[1]

Synthetic Pathway (Logical Workflow)

The following diagram illustrates the convergent synthesis logic, utilizing carbodiimide coupling to ensure the boronic acid remains intact.

SynthesisWorkflow Start1 3-Carboxyphenylboronic Acid (Starting Material) Activation Carboxylic Acid Activation (EDC·HCl / HOBt) Start1->Activation DMF, 0°C Start2 Ethanolamine (2-Aminoethanol) Coupling Amide Coupling (Nucleophilic Acyl Substitution) Start2->Coupling Nucleophile Activation->Coupling Active Ester Workup Acidic Workup & Recrystallization Coupling->Workup 25°C, 12h Product 3-(2-hydroxyethylcarbamoyl) phenylboronic acid Workup->Product Purification

Figure 1: Logical synthesis workflow for the amidation of 3-carboxyphenylboronic acid.

Detailed Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard amide coupling procedures for boronic acids.

  • Activation: Dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to generate the active ester.

  • Coupling: Add Ethanolamine (1.1 eq) and DIPEA (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with ethyl acetate. Wash with 1N HCl (carefully, to avoid protodeboronation, though the electron-withdrawing amide stabilizes the C-B bond) and brine.[1]

  • Purification: If the product is water-soluble, evaporation of DMF followed by reverse-phase flash chromatography (C18, Water/Methanol gradient) is preferred.[1]

Key Applications in Research

Suzuki-Miyaura Cross-Coupling

This compound serves as a robust nucleophile in Palladium-catalyzed cross-coupling reactions.[1] It introduces the N-(2-hydroxyethyl)benzamide motif into aryl halides, a common scaffold in kinase inhibitors.[1]

Mechanism of Action:

  • Transmetallation: The boronate transfers the aryl group to the Palladium(II) center.[1]

  • Reductive Elimination: Formation of the C-C bond between the electrophile and the benzamide derivative.[1]

Boronic Acid-Based Sensing (Diol Binding)

Phenylboronic acids reversibly bind 1,2-diols (such as glucose or ribose) to form cyclic boronate esters.[1] The meta-amide substituent in this compound can be used to tune the Lewis acidity of the boron center, affecting binding affinity.[1]

DiolBinding BoronicAcid 3-(2-hydroxyethylcarbamoyl) phenylboronic acid (Trigonal Planar) Transition Tetrahedral Intermediate BoronicAcid->Transition OH- (pH > pKa) Diol 1,2-Diol (e.g., Glucose) Diol->Transition OH- (pH > pKa) Ester Cyclic Boronate Ester (Anionic/Tetrahedral) Transition->Ester Esterification Water 2 H2O Transition->Water

Figure 2: Equilibrium mechanism of boronic acid binding to diols, utilized in sugar sensing applications.[1]

Handling and Safety Information

  • GHS Classification: Warning.[1][2][3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.[1]

  • Storage: Hygroscopic. Store under nitrogen or argon at 2–8°C.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for Boronic Acid chemistry).

Sources

Foundational

Technical Guide: Solubility of Amide-Substituted Phenylboronic Acids

Executive Summary The Solubility Paradox in Drug Design Amide-substituted phenylboronic acids (PBAs) represent a critical class of pharmacophores and chemical probes, widely utilized in protease inhibition (e.g., Bortezo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Solubility Paradox in Drug Design

Amide-substituted phenylboronic acids (PBAs) represent a critical class of pharmacophores and chemical probes, widely utilized in protease inhibition (e.g., Bortezomib), sugar sensing, and Suzuki-Miyaura cross-coupling.[1] While the boronic acid moiety is inherently polar and capable of ionization, the introduction of amide substituents creates a solubility dichotomy.

In DMSO , these compounds exhibit high solubility (>100 mg/mL) due to effective solvation of both the amide backbone and the boron center. In water , however, solubility is frequently compromised (<1 mg/mL for complex derivatives) by strong intermolecular hydrogen bonding (amide stacking) and high crystal lattice energy, despite the hydrophilicity of the boronic acid group.

This guide provides a mechanistic analysis of these solubility behaviors and standardized protocols for their handling in research and development.

Part 1: Fundamental Chemistry & Solvation Mechanisms

The Structural Landscape

The solubility profile of an amide-substituted PBA is governed by the competition between lattice energy (solid state stability) and solvation enthalpy (interaction with solvent).

  • The Boronic Acid Moiety: Exists in a pH-dependent equilibrium between the neutral trigonal planar form (

    
    ) and the anionic tetrahedral boronate form (
    
    
    
    ).
  • The Amide Substituent: Introduces strong hydrogen bond donors (NH) and acceptors (C=O).[1] In the solid state, these form robust intermolecular networks (similar to Kevlar or amyloid fibrils), significantly increasing the energy required to break the crystal lattice.

Solvation in DMSO (Thermodynamically Favorable)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent (


) that excels at dissolving amide-PBAs.[1]
  • Mechanism: DMSO acts as a strong H-bond acceptor.[1] It effectively solvates the amide NH protons and the boronic acid hydroxyls, disrupting the intermolecular H-bond network of the solid.

  • Result: High solubility, often exceeding 100 mM.[1] It is the gold standard for stock solutions.[1]

Solvation in Water (Thermodynamically Challenged)

Water is a polar protic solvent.[1] While it can solvate the polar groups, the hydrophobic effect of the phenyl ring and the high lattice energy of the amide network often dominate.

  • The "Crashing Out" Phenomenon: When a DMSO stock is diluted into water, the organic cosolvent is stripped away. If the aqueous solvation energy cannot overcome the lattice energy, the compound rapidly precipitates.

  • pKa Modulation: The solubility is pH-dependent.[1]

    • pH < pKa: Neutral form dominates.[1] Low solubility.

    • pH > pKa: Anionic boronate forms.[1] High solubility due to ion-dipole interactions.[1]

    • Amide Effect: Electron-withdrawing amides (e.g., -CONH-) can lower the pKa of the boronic acid (typically ~8.8 for PBA) to ~7.5–8.0, slightly improving solubility at physiological pH.[1]

Visualization: Solvation Dynamics

SolvationMechanism cluster_Solid Solid State (Crystal Lattice) cluster_DMSO DMSO Solvation cluster_Water Aqueous Solvation Solid Amide-PBA Aggregate (Strong Intermolecular H-Bonds) DMSO_Solv DMSO Molecules (H-Bond Acceptors) Solid->DMSO_Solv Dissolution Water_Solv Water Molecules (High Surface Tension) Solid->Water_Solv Low Solubility Dissolved_DMSO Stable Solution (Disrupted Stacking) DMSO_Solv->Dissolved_DMSO High Entropy Equilibrium Acid-Base Equilibrium (Neutral vs Anionic) Water_Solv->Equilibrium pH Dependent Precipitate Precipitation (Hydrophobic Effect Dominates) Equilibrium->Precipitate pH < pKa Soluble Boronate Soluble Boronate Equilibrium->Soluble Boronate pH > pKa

Figure 1: Comparative solvation mechanisms. DMSO actively disrupts aggregation, while water relies on ionization (pH > pKa) to maintain solubility.[1]

Part 2: Comparative Solubility Data

The following table summarizes the solubility characteristics of representative amide-substituted PBAs compared to the parent phenylboronic acid.

Compound ClassRepresentative StructureSolubility (Water)Solubility (DMSO)pKa (Approx)Key Insight
Unsubstituted Phenylboronic Acid (PBA)~10–20 mg/mL> 500 mg/mL8.8Baseline solubility; limited by hydrophobic phenyl ring.[1]
Peptide-PBA Bortezomib~0.5 mg/mL> 50 mg/mL~8.8Amide backbone increases lattice energy, drastically reducing aqueous solubility.[1]
Ortho-Amide 2-(Acetamido)phenylboronic acidModerateHigh~8.0Intramolecular B-O/B-N coordination can stabilize the soluble form.[1]
Para-Amide 4-BoronobenzamideLow (< 2 mg/mL)High~8.5Strong intermolecular H-bonding (dimerization) reduces solubility.[1]

Critical Note: The presence of sugars (e.g., mannitol, fructose) in the aqueous buffer can enhance solubility by 10-100 fold through the formation of hydrophilic cyclic boronate esters. This is the formulation strategy for Bortezomib (Velcade®).[1][2]

Part 3: Experimental Protocols

Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration stock for downstream applications.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1][3] Water content in DMSO can lead to slow hydrolysis or degradation over long-term storage.[1]

  • Concentration: Target 10 mM to 100 mM.

    • Calculation: Mass (mg) = [Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)] / 1000.[1]

  • Dissolution:

    • Add solid compound to the vial first.[1][4]

    • Add DMSO gently.[1]

    • Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid degradation).

  • Storage: Aliquot into amber glass vials (borosilicate) to prevent plastic leaching. Store at -20°C.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific buffer (e.g., PBS pH 7.4).[1]

Workflow Diagram:

Protocol Start Start: Solid Amide-PBA Step1 1. Add Excess Solid to Buffer (PBS pH 7.4) Start->Step1 Step2 2. Agitate (Shake/Stir) 24-48 Hours @ 25°C Step1->Step2 Step3 3. pH Check & Adjustment (Ensure pH remains constant) Step2->Step3 Step3->Step2 If pH drifted Step4 4. Filtration / Centrifugation (Remove undissolved solid) Step3->Step4 If pH stable Step5 5. Quantitation (HPLC-UV) Step4->Step5

Figure 2: Thermodynamic solubility determination workflow.

Detailed Steps:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of Phosphate Buffered Saline (PBS).

  • Equilibration: Shake at 25°C for 24 hours.

  • pH Verification: Boronic acids are Lewis acids.[1] Dissolving them may lower the pH.[1] Re-adjust to pH 7.4 using NaOH if necessary, as solubility is highly pH-sensitive.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO/Water mixture.[1]

Part 4: Troubleshooting & Best Practices

The "DMSO Shock"

When diluting a DMSO stock into aqueous media, rapid precipitation can occur.[1]

  • Solution: Use a "step-down" dilution method.[1]

    • Bad: Inject 10 µL DMSO stock -> 990 µL Water (High local concentration causes precipitation).[1]

    • Good: Dilute DMSO stock into 50% DMSO/Water intermediate, then dilute that into final buffer.[1]

    • Better: Vortex the buffer rapidly while adding the DMSO stock to ensure immediate dispersion.

Stability Warning

Boronic acids can undergo deboronation (C-B bond cleavage) under oxidative conditions or high pH, and dehydration to form boroxines (anhydride trimers) in the solid state or non-polar solvents.[1] Always verify purity via HPLC or NMR if the stock is old.[1]

References

  • Solubility of Phenylboronic Compounds in Water. Mediterranean Journal of Chemistry, 2017.[1] [Link]

  • Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol. Journal of Pharmaceutical Sciences, 2025 (Contextual). [Link]

  • Phenylboronic Acid Derivatives: Advancing Glucose-Responsive Insulin Delivery. RSC Advances, 2025.[1] [Link]

  • Acidity Constants of Boronic Acids. Molecules, 2024. [Link]

Sources

Exploratory

pKa values of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the pKa of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, membrane permeability, and target binding affinity. For arylboronic acids, a class of compounds of growing importance in medicinal chemistry, understanding their pKa is fundamental.[1][2] This guide provides a detailed examination of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a representative substituted arylboronic acid. We will explore the theoretical underpinnings of its acidity, the structural factors that modulate it, and present robust, field-proven protocols for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a comprehensive understanding of how to approach the pKa of novel boronic acid derivatives.

Introduction: The Unique Acidity of Boronic Acids

Boronic acids have emerged from being primarily synthetic reagents to key pharmacophores in approved drugs and clinical candidates.[2][3] Their utility stems from the unique properties of the boron atom. Unlike carboxylic acids, which are classic Brønsted acids that donate a proton, boronic acids are predominantly Lewis acids.[2] The boron atom possesses an empty p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base, such as a hydroxide ion in an aqueous solution.

This interaction converts the neutral, trigonal planar boronic acid into a more stable, anionic tetrahedral boronate complex.[2] The equilibrium of this reaction is what defines the pKa of a boronic acid.[2] At physiological pH (around 7.4), the ratio between the neutral (lipophilic) and anionic (hydrophilic) forms is dictated by the pKa, impacting the molecule's overall behavior in a biological system.[2] Most simple arylboronic acids have pKa values in the range of 8 to 10, meaning they are largely in their neutral form at physiological pH.[2][3]

Diagram 1: Lewis Acidity of Arylboronic Acids

Caption: Equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate.

Analysis of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

The target molecule, (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, possesses a key substituent on the phenyl ring that is expected to modulate its acidity relative to the parent phenylboronic acid (pKa ≈ 8.8).[1]

Structure:

  • CAS Number: 955422-14-7[4][5][6]

  • Molecular Formula: C₉H₁₂BNO₄[5][6]

  • Molecular Weight: 209.01 g/mol [6]

The substituent is a (2-Hydroxyethyl)carbamoyl group, -C(=O)NH(CH₂CH₂OH), located at the meta position.

Predicted Effects of the Substituent on pKa

The electronic properties of substituents on the aryl ring significantly influence the Lewis acidity of the boron atom.[2] This effect can often be predicted using Hammett constants.[7][8]

  • Electron-Withdrawing Groups (EWGs): EWGs pull electron density away from the boron atom, increasing its partial positive charge and making it a stronger Lewis acid. This stabilization of the anionic boronate form leads to a lower pKa (stronger acidity).[2]

  • Electron-Donating Groups (EDGs): EDGs push electron density towards the boron atom, decreasing its Lewis acidity. This results in a higher pKa (weaker acidity).[2]

The carbamoyl group (-CONH₂) is known to be electron-withdrawing through resonance and inductive effects. Placing it at the meta position primarily exerts an inductive withdrawing effect. Therefore, it is predicted that the pKa of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid will be lower than that of unsubstituted phenylboronic acid (pKa < 8.8) .

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental methods. While computational approaches exist, they can yield inaccurate results without careful consideration of multiple conformations and solvent effects.[1][9] Therefore, empirical methods remain the gold standard.

Potentiometric Titration

This is the most common and direct method for pKa determination.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is the pH at which the acid is half-neutralized.

Causality Behind the Protocol: Boronic acids are weak acids, which can result in a poorly defined inflection point in the titration curve.[11] A critical field-proven technique to overcome this is the addition of a polyol, such as D-mannitol.[11] Boronic acids reversibly form cyclic esters with 1,2-diols.[12][13] This esterification event significantly increases the acidity of the boron center, often lowering the apparent pKa by 2-3 units, which yields a much sharper and more easily identifiable titration endpoint.[12][13][14]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[10]

  • Sample Preparation: Prepare a solution of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid of known concentration (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is limited.

  • Titrant Preparation: Standardize a solution of ~0.1 M NaOH against a primary standard like potassium hydrogen phthalate (KHP).[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the titration.[10]

  • Execution (without Mannitol): While stirring, add small, precise aliquots of the standardized NaOH titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Execution (with Mannitol): Prepare an identical sample solution but make it saturated or of a high concentration (e.g., 0.5 M) with D-mannitol.[11] Repeat the titration.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point from the point of maximum slope on a first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point. The titration with mannitol should yield a more accurate result.

Diagram 2: Potentiometric Titration Workflow

Potentiometric_Titration start Start prep Prepare Analyte Solution (1-5 mM Boronic Acid) start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate titrate Titrate with Standardized NaOH Record pH vs. Volume prep->titrate calibrate->titrate add_mannitol Repeat with Added Mannitol (e.g., 0.5 M) titrate->add_mannitol For improved accuracy plot Plot pH vs. Volume of Titrant titrate->plot add_mannitol->plot analyze Determine Equivalence Point (1st Derivative) plot->analyze pka Calculate pKa (pH at 1/2 Equivalence Point) analyze->pka end End pka->end

Caption: Workflow for determining pKa via potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is an excellent alternative, especially when sample quantities are limited or solubility is low.[15] It relies on the principle that the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid have distinct electronic structures and therefore different UV-Vis absorbance spectra.[14]

Causality Behind the Protocol: By preparing a series of buffer solutions across a range of pH values and measuring the absorbance of the boronic acid in each, one can monitor the transition from the acid form to the conjugate base form. Plotting absorbance at a specific wavelength (where the two forms differ most) against pH generates a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[16]

Step-by-Step Protocol:

  • Wavelength Selection: Dissolve the boronic acid in a highly acidic buffer (e.g., pH 2, all species as Ar-B(OH)₂) and a highly basic buffer (e.g., pH 12, all species as [Ar-B(OH)₃]⁻). Scan the UV-Vis spectrum for each to identify λₘₐₓ for both forms and an analytical wavelength where the absorbance difference is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa (e.g., from pH 6 to 11).

  • Sample Preparation: Prepare a stock solution of the boronic acid. Add a small, constant volume of this stock solution to a constant volume of each buffer solution to create a series of samples with identical total boronic acid concentration but varying pH.

  • Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the resulting sigmoid curve. The pH at the inflection point is the pKa.[16]

Diagram 3: Spectrophotometric Titration Workflow

Spectrophotometric_Titration start Start scan Scan Spectra in High/Low pH to find Analytical Wavelength (λ) start->scan prep_buffers Prepare Buffer Series (e.g., pH 6 to 11) start->prep_buffers prep_samples Prepare Samples: Constant [Boronic Acid] in each buffer scan->prep_samples prep_buffers->prep_samples measure Measure Absorbance at λ for each sample prep_samples->measure plot Plot Absorbance vs. pH measure->plot analyze Identify Inflection Point of Sigmoid Curve plot->analyze pka pKa = pH at Inflection Point analyze->pka end End pka->end

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Data Summary and Interpretation

ParameterPhenylboronic Acid (Reference)(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acidRationale for Prediction
pKa ~8.8[1]Predicted < 8.8 The meta-carbamoyl substituent is electron-withdrawing, increasing the Lewis acidity of the boron atom.
Optimal Determination Method Potentiometric or SpectrophotometricPotentiometric with MannitolThe addition of mannitol creates a more acidic boronate ester, providing a sharper titration endpoint and more reliable data.[11][14]
Considerations Standard weak acid behavior.Potential for intramolecular hydrogen bonding from the hydroxyethyl or amide N-H, which could subtly influence acidity.The substituent's structure allows for potential interactions that are not present in the simple reference compound.

Conclusion

The pKa of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a foundational parameter for its application in drug development. Based on established principles of physical organic chemistry, its pKa is predicted to be lower than that of unsubstituted phenylboronic acid due to the electron-withdrawing nature of the meta-carbamoyl substituent. This guide provides the theoretical basis for this prediction and outlines two robust, validated experimental protocols—potentiometric and spectrophotometric titration—for its accurate determination. For boronic acids, the use of a polyol like mannitol during potentiometric titration is a key, experience-driven modification that significantly enhances the accuracy and reliability of the measurement. By following these self-validating protocols, researchers can confidently characterize this and other novel boronic acid derivatives, enabling informed decisions in the design and formulation of next-generation therapeutics.

References

  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI. [Link]

  • Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. (2018). ResearchGate. [Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. (2018). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). MDPI. [Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. (n.d.). Semantic Scholar. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]

  • Ionization constant (pKa) for some boronic acids. (n.d.). ResearchGate. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. [Link]

  • Tautomeric equilibria and binding selectivity of pyridineboronic acids. (n.d.). The Royal Society of Chemistry. [Link]

  • Boronic acid. (n.d.). Wikipedia. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Wiley Online Library. [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. [Link]

  • pKa measurement. (n.d.). University of Strathclyde. [Link]

  • Factors affecting pKa. (2022). YouTube. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). Scientific Research Publishing. [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PMC. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. (2024). IvyPanda. [Link]

  • Bordwell pKa Table. (2017). Organic Chemistry Data. [Link]

Sources

Foundational

The Hydrogen Bonding Potential of Hydroxyethyl Amide Boronic Acids

Executive Summary The incorporation of boronic acids into hydroxyethyl amide scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for targeting serine proteases and overcoming hydrolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of boronic acids into hydroxyethyl amide scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for targeting serine proteases and overcoming hydrolytic resistance. This guide analyzes the physicochemical behavior of Hydroxyethyl Amide Boronic Acids (HEABAs) , focusing on their unique capacity for intramolecular hydrogen bonding (IMHB) and Lewis acid-base modulation.

By leveraging the interplay between the electrophilic boron center and the nucleophilic hydroxyethyl amide tail, researchers can tune pKa , solubility , and binding affinity with high precision. This document details the structural dynamics, characterization protocols, and therapeutic applications of this privileged motif.

Structural Dynamics & The Boron-Ligand Interface

The efficacy of HEABAs lies in the dynamic equilibrium between the boron center's hybridization states. Unlike static carbon-based scaffolds, the boron atom acts as a reversible electrophile, capable of switching between a trigonal planar (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and a tetrahedral (

) geometry.
The Lewis Acidity Paradigm

The boron atom in a neutral boronic acid contains a vacant


-orbital, rendering it Lewis acidic. In the presence of a hydroxyethyl amide side chain, two distinct interactions modulate this acidity:
  • Intramolecular Hydrogen Bonding (IMHB): The amide nitrogen proton (

    
    ) or the hydroxyl proton (
    
    
    
    ) can donate a hydrogen bond to the boronic acid oxygens. This stabilizes the molecular conformation, reducing the entropic penalty upon protein binding.
  • Dative Coordination (W-Type Interaction): The carbonyl oxygen of the amide or the hydroxyl oxygen of the ethyl tail can donate a lone pair into the empty boron

    
    -orbital. This interaction—often termed a "pseudo-cyclic" stabilization—can lower the effective pKa of the boronic acid, making it more amenable to binding catalytic serine residues at physiological pH.
    
The to Transition

The biological activity of HEABAs is functionally linked to the transition from a neutral


 species to an anionic 

"ate" complex.
  • Free State: The molecule exists largely in the

    
     form, stabilized by IMHB networks that protect the boron from non-specific metabolic clearance.
    
  • Bound State: Upon entering the active site of a target (e.g., 20S proteasome or

    
    -lactamase), the catalytic serine hydroxyl attacks the boron. The hydroxyethyl amide moiety then forms secondary H-bonds with the "oxyanion hole" residues, locking the transition state mimic in place.
    
Visualization of Conformational Equilibrium

BoronEquilibrium cluster_interactions Stabilizing Forces sp2 Trigonal Planar (sp2) Neutral Form (IMHB Stabilized) transition Transition State Nucleophilic Attack (Serine-OH) sp2->transition + Serine-OH sp3 Tetrahedral (sp3) Anionic 'Ate' Complex (Bioactive Form) transition->sp3 Stabilization sp3->sp2 Reversible Hydrolysis IMHB Amide NH ... O-B IMHB->sp2 Coord O(hydroxyl) -> B Coord->sp3

Caption: Figure 1. The dynamic equilibrium of Hydroxyethyl Amide Boronic Acids. The scaffold transitions from an IMHB-stabilized neutral form to a tetrahedral bioactive complex upon target engagement.

The Hydroxyethyl Amide Motif in Drug Design

The "Hydroxyethyl Amide" is not merely a linker; it is a functional pharmacophore. Its specific contribution to the boronic acid activity profile is threefold:

pKa Modulation for Physiological Relevance

Standard phenylboronic acids have a pKa of ~8.8–9.0. To be effective drugs, they must bind the target serine (which requires the boron to accept a lone pair) at physiological pH (7.4).

  • Mechanism: The hydroxyethyl group can form a transient 5- or 6-membered ring chelate with the boron. This electron-withdrawing effect stabilizes the anionic form, effectively dropping the pKa to the 7.0–7.5 range.

  • Result: Higher fraction of the drug is in the "reactive" state or close to the transition state energy well at physiological pH.

Solubility and Permeability

Boronic acids can be lipophilic and prone to trimerization (boroxine formation). The hydroxyethyl amide tail introduces polarity and H-bond donors/acceptors that disrupt boroxine formation, enhancing aqueous solubility while maintaining membrane permeability via internal H-bond masking (the "chameleon" effect).

Resistance Evasion

In HIV protease and


-lactamase inhibition, mutations often disrupt the binding of rigid inhibitors. The HEABA scaffold's flexibility allows it to adapt to mutant active sites (e.g., D30N in HIV protease), maintaining H-bond networks where rigid analogs fail [1][2].

Experimental Characterization Protocols

Accurate characterization of the hydrogen bonding potential requires a multi-modal approach.

B NMR Spectroscopy (The Gold Standard)

Boron-11 NMR is the definitive method for determining hybridization state and coordination environment.

Protocol:

  • Solvent System: Use a mixed solvent system (e.g.,

    
     with phosphate buffer) to mimic physiological conditions.
    
  • Standard: Use

    
     (external) or Trimethylborate (internal) as a reference (0 ppm).
    
  • Titration: Acquire spectra at pH 2.0, 7.4, and 10.0.

  • Interpretation:

    • 
       25–35 ppm:  Indicates 
      
      
      
      trigonal planar (Neutral).
    • 
       0–10 ppm:  Indicates 
      
      
      
      tetrahedral (Anionic/Coordinated).
    • Shift Analysis: A shift from 30 ppm to ~10 ppm upon addition of the hydroxyethyl amide side chain (without external base) confirms intramolecular coordination [3][4].

X-Ray Crystallography

To visualize the IMHB geometry:

  • Crystallization: Co-crystallize the HEABA with a model diol (e.g., pinacol) or a surrogate protein (e.g., Trypsin).

  • Data Analysis: Measure the

    
     distance. A distance of < 2.2 Å indicates a strong hydrogen bond. Look for "W-type" geometry in the amide linkage.
    
pKa Determination Workflow

This protocol determines the "effective" pKa shift induced by the hydroxyethyl amide group.

StepActionObservation
1 Prepare 10 mM stock of HEABA in DMSO.Clear solution.
2 Dilute to 100 µM in buffers ranging from pH 4.0 to 10.0.Ensure no precipitation.
3 Measure UV-Vis absorbance (or Fluorescence if applicable).Look for shift in

or intensity.
4 Plot Absorbance vs. pH.Inflection point = pKa.
5 Validation: Repeat with

B NMR.
The chemical shift inflection point should match the UV pKa.

Visualizing the Characterization Workflow

CharacterizationWorkflow Start Synthesis of HEABA NMR 11B NMR Analysis (Hybridization State) Start->NMR pKa pKa Determination (Potentiometric/UV) NMR->pKa Check Is pKa < 7.5? pKa->Check XRay X-Ray Crystallography (Bond Lengths < 2.2Å) Model In Silico Docking (Active Site Fit) XRay->Model Check->Start No (Redesign Side Chain) Check->XRay Yes (Promising)

Caption: Figure 2. Integrated workflow for the structural and physicochemical validation of Hydroxyethyl Amide Boronic Acids.

References

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. Source: PMC (National Institutes of Health). Context: Discusses the replacement of aniline moieties with phenylboronic acid to increase affinity for HIV-1 protease variants via hydrogen bonding networks.[1] URL:[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC (National Institutes of Health). Context: Details the design of bortezomib and ixazomib, highlighting the role of the boronic acid in forming reversible covalent bonds with threonine/serine nucleophiles. URL:[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Source: National Science Foundation (NSF) / ACS Publications. Context: Provides the definitive methodology for using 11B NMR to track sp2-sp3 hybridization changes and pKa shifts in boronic acids. URL:[Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters. Source: PubMed. Context: Explains the electronic effects and pKa drops associated with cyclic boronic ester formation, analogous to the hydroxyethyl coordination. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Arylation Using (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic Acid

Strategic Rationale in Drug Development In modern medicinal chemistry, the late-stage functionalization of hydrophobic lead scaffolds with polar, hydrogen-bonding motifs is a proven strategy to improve aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

In modern medicinal chemistry, the late-stage functionalization of hydrophobic lead scaffolds with polar, hydrogen-bonding motifs is a proven strategy to improve aqueous solubility, tune physicochemical properties (e.g., LogD), and engage in specific protein-ligand interactions, such as kinase hinge-binding.

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid serves as a highly versatile building block designed for this exact purpose[1]. By introducing a secondary amide and a primary alcohol simultaneously via a single Suzuki-Miyaura cross-coupling event, drug development professionals can rapidly explore the chemical space of solvent-exposed regions in target binding pockets.

Chemical Properties & Reagent Specifications

Understanding the physicochemical profile of this boronic acid is critical for designing appropriate reaction conditions, particularly regarding solvent selection and workup strategies.

PropertySpecification / Value
Chemical Name (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
CAS Number 955422-14-7
Molecular Formula C9H12BNO4
Molecular Weight 209.01 g/mol
Appearance White to off-white solid
Solubility High in DMF, DMSO, MeOH, and basic aqueous solutions; Low in Toluene, Hexanes
Stability Susceptible to slow dehydration to the boroxine trimer; store at 2-8°C

Mechanistic Insights & Reaction Dynamics

The Suzuki-Miyaura coupling of polar, heteroatom-rich boronic acids requires careful orchestration of the catalytic cycle[2]. The presence of the 2-hydroxyethylcarbamoyl moiety introduces specific mechanistic considerations that dictate our protocol design:

  • The Oxo-Palladium Transmetalation Pathway: Under basic aqueous conditions, the reaction predominantly proceeds via the oxo-palladium pathway[3]. The inorganic base (e.g., OH⁻ or CO₃²⁻) coordinates to the Pd(II) intermediate rather than the boron atom. This forms a reactive Pd-O complex that facilitates the transfer of the electron-rich aryl group from the boronic acid, bypassing the need for a highly nucleophilic boronate anion.

  • Mitigation of Protodeboronation: While meta-substituted arylboronic acids are generally more stable than ortho-substituted ones, base-catalyzed protodeboronation (cleavage of the C-B bond to yield a des-boronated arene) remains a competitive side reaction[4]. Using mild bases (e.g., K₃PO₄ or Na₂CO₃) and biphasic solvent systems minimizes the residence time of the reactive boronate species, suppressing this degradation pathway.

  • Chelation Effects: The amide and terminal hydroxyl groups can weakly coordinate to palladium. To prevent catalyst sequestration and premature precipitation of Pd black, ligands with strong σ-donating and bulky steric properties (e.g., dppf or XPhos) are highly recommended.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X Cleavage Pd0->OxAdd Ar-X PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII BaseEx Base Exchange Oxo-Palladium Pathway PdII->BaseEx Base (OH-/CO3) TransMet Transmetalation Boronic Acid Transfer BaseEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim -B(OH)3 RedElim->Pd0 Catalyst Regeneration Product Arylated Target Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the oxo-palladium transmetalation pathway.

Optimization of Reaction Conditions

Because of the high polarity of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, traditional non-polar solvent systems (like pure toluene) result in heterogeneous mixtures and stalled reactions. The table below summarizes the causality behind condition optimization for this specific reagent.

Solvent SystemBase (Aqueous)Catalyst / LigandTemp / TimeObserved YieldMechanistic Rationale & Notes
Toluene/H₂O (10:1)Na₂CO₃ (2.0 eq)Pd(PPh₃)₄ (5 mol%)90°C / 12h< 35%Poor boronic acid solubility; sluggish transmetalation.
DMF/H₂O (4:1)K₂CO₃ (2.5 eq)Pd(dppf)Cl₂ (5 mol%)90°C / 8h65%Good solubility, but high boiling DMF complicates workup.
1,4-Dioxane/H₂O (4:1) K₃PO₄ (2.5 eq) Pd(dppf)Cl₂ (5 mol%) 90°C / 4h 88% Optimal. Excellent solubility balance; fast kinetics; easy solvent removal.
1,4-Dioxane/H₂O (4:1)Cs₂CO₃ (2.5 eq)Pd₂(dba)₃ / XPhos100°C / 2h92%Recommended for sterically hindered or electron-rich aryl chlorides.

Standard Operating Protocol: Arylation Workflow

This protocol is designed as a self-validating system. In-process quality control (IPQC) steps are embedded to ensure causality between experimental observations and corrective actions.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq, 1.0 mmol) and (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (1.3 eq, 1.3 mmol).

    • Causality Note: A 0.3 eq excess of the boronic acid is utilized to compensate for minor losses due to base-catalyzed protodeboronation[4].

  • Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Add 1,4-Dioxane (8.0 mL). Seal the flask with a rubber septum.

  • Sparge the mixture with dry Nitrogen (N₂) or Argon for 10 minutes.

    • Causality Note: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the precipitation of inactive Pd black.

Step 2: Reaction Assembly & Thermal Activation
  • In a separate vial, dissolve K₃PO₄ (2.5 eq, 2.5 mmol) in deionized H₂O (2.0 mL) and sparge with N₂ for 5 minutes.

  • Inject the aqueous base solution into the reaction flask via syringe.

  • Transfer the flask to a pre-heated oil bath at 90°C and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

Step 3: In-Process Quality Control (IPQC)
  • After 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: If the Aryl Halide is consumed (<5% remaining), proceed to Step 4.

    • Corrective Action: If the Aryl Halide remains but the boronic acid mass is absent, protodeboronation has outpaced cross-coupling. Cool the reaction to 50°C, spike an additional 0.3 eq of boronic acid, degas briefly, and resume heating.

Step 4: Quench & Extraction
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 20 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium residues.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

    • Causality Note: Due to the highly polar 2-hydroxyethylcarbamoyl group, the product may partition into the aqueous layer. If the aqueous layer retains product (verify via TLC), add 5% Methanol to the EtOAc extraction solvent to increase organic phase polarity.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography.

    • Recommendation: The amide/alcohol motifs often streak on normal-phase silica. Use a gradient of Dichloromethane/Methanol (99:1 to 90:10) or utilize Reverse-Phase C18 chromatography (Water/Acetonitrile with 0.1% Formic Acid) for superior resolution.

Workflow Step1 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Step2 2. Reaction Assembly Add Ar-X, Boronic Acid, Base, Pd Step1->Step2 Step3 3. Thermal Activation 80-100°C under N2 (2-12h) Step2->Step3 Step4 4. IPQC & Quench LC-MS Check -> Aqueous Wash Step3->Step4 Step5 5. Isolation Reverse Phase / Silica Chromatography Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed arylation and product isolation.

References

  • 3-(2-hydroxyethylcarbamoyl)phenylboronic acid Product Specification Source: sinfoobiotech.com URL:1

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:3

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:2

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited Source: ResearchGate URL:4

Sources

Application

Application Note: Precision Synthesis of Biaryl Amides via Suzuki-Miyaura Cross-Coupling

Executive Summary The biaryl amide motif is a cornerstone of medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Nilotinib) and GPCR modulators. While the Suzuki-Miyaura coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl amide motif is a cornerstone of medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Nilotinib) and GPCR modulators. While the Suzuki-Miyaura coupling is the industry standard for biaryl bond formation, substrates containing amide functionalities present distinct challenges: catalyst poisoning via amide-Pd coordination and competitive hydrolysis under basic conditions.

This guide moves beyond generic textbook procedures. It provides a self-validating protocol utilizing Buchwald G3/G4 precatalysts to ensure rapid oxidative addition and prevent catalyst deactivation. We focus on the "Oxo-Palladium" mechanistic pathway to rationalize base selection and mitigate protodeboronation of unstable boronic acids.

Mechanistic Insight: The "Oxo-Palladium" Imperative

To optimize yields, one must understand why the reaction works. Classically, it was believed that the base reacts with the boronic acid to form a boronate species (Boronate Pathway).[1] However, kinetic studies (Amatore & Jutand; Hartwig) suggest that for many practical systems, the Oxo-Palladium Pathway is kinetically dominant.

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[2]

  • Ligand Exchange (The Critical Step): The halide (X) on the Pd(II) complex is replaced by the base (OH- or OR-), forming a reactive [L-Pd-OR] species.

  • Transmetallation: This oxo-palladium species reacts with the neutral boronic acid.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3]

Why this matters for Amides:

  • Amide Interference: Primary and secondary amides can act as directing groups, displacing the labile ligands on Pd and forming stable, unreactive complexes (catalyst resting states).

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) that sterically crowd the metal center, preventing amide coordination while facilitating the coupling.

Visualization: The Oxo-Palladium Catalytic Cycle

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X OxoPd Oxo-Palladium Complex [Ar-Pd(II)-OH] OxAdd->OxoPd + Base (OH-) / -X- BaseStep Ligand Exchange (Base Entry) TransMet Transmetallation [Ar-Pd(II)-Ar'] OxoPd->TransMet + Boronic Acid TransMet->Pd0 Reductive Elimination Product Biaryl Amide TransMet->Product Product Release ArX Ar-X (Amide) Boronic Ar'-B(OH)2

Figure 1: The Oxo-Palladium catalytic cycle. Note that the base activates the Palladium complex (Yellow), not just the Boron species, which is critical for turnover efficiency.

Critical Parameters & Decision Matrix

Success depends on the interplay between the Catalyst, Base, and Solvent.

Table 1: Strategic Component Selection
ComponentStandard Choice"Problem Solver" ChoiceRationale
Precatalyst XPhos Pd G4 SPhos Pd G3 G4/G3 precatalysts generate Pd(0) quantitatively without requiring excess base or heat, crucial for base-sensitive amides. XPhos is general purpose; SPhos is superior for sterically hindered biaryls.
Base K₃PO₄ (2.0 M aq) Cs₂CO₃ or KOtBu K₃PO₄ buffers around pH 11-12, minimizing amide hydrolysis. Cs₂CO₃ (anhydrous) is used for hydrolytically unstable substrates.
Solvent THF / Water (10:1) 1,4-Dioxane / Water Water is essential for the oxo-palladium pathway. THF is standard; Dioxane is required if T > 80°C is needed.
Boron Source Boronic Acid Pinacol Ester or MIDA Acids are reactive but prone to protodeboronation.[4] Esters/MIDA provide a "slow release" of the active species, reducing side reactions.

Experimental Protocols

Protocol A: High-Throughput Screen (Optimization Phase)

Use this micro-scale protocol to identify the optimal ligand/base combination before scale-up.

Reagents:

  • Amide-Aryl Halide (0.1 mmol)

  • Boronic Acid (0.15 mmol)

  • Catalysts: XPhos Pd G4, SPhos Pd G4, RuPhos Pd G4 (2 mol%)

  • Bases: K₃PO₄ (3 eq), Cs₂CO₃ (3 eq)

  • Solvent: THF/H₂O (10:1, degassed)

Steps:

  • Setup: In a disposable HPLC vial or reaction block, weigh the aryl halide, boronic acid, and Pd-precatalyst.

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 2 minutes (via needle).

  • Liquid Addition: Add degassed solvent (0.5 mL) and aqueous base via syringe.

  • Reaction: Stir at 40°C for 2 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for:

    • Product (M+H)

    • Protodeboronation (Ar'-H)

    • Homocoupling (Ar'-Ar')

Protocol B: Preparative Synthesis (Gram-Scale)

The "Gold Standard" method for robust synthesis of biaryl amides.

Reagents:

  • Substrate: 5-Bromo-2-methylbenzamide (1.0 g, 4.67 mmol)

  • Coupling Partner: Phenylboronic acid (0.85 g, 7.0 mmol, 1.5 eq)

  • Catalyst: XPhos Pd G4 (40 mg, 1 mol%)

  • Base: K₃PO₄ (2.97 g, 14.0 mmol, 3 eq) dissolved in H₂O (7 mL)

  • Solvent: THF (35 mL)

Step-by-Step Methodology:

  • Degassing (Crucial): Sparge the THF and Water separately with Argon for 20 minutes. Oxygen is the enemy of Pd(0).

  • Charge Solids: To a dry 100 mL Round Bottom Flask (RBF) equipped with a stir bar, add the Aryl Bromide, Boronic Acid, and XPhos Pd G4.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed THF via syringe. Stir until solids (mostly) dissolve.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution via syringe dropwise. The biphasic mixture will turn yellow/orange.

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor by LC-MS or TLC every 30 minutes.

    • Note: Reaction is typically complete in < 2 hours with G4 catalysts.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (50 mL) and separate layers.

    • Wash organic layer with Brine (2 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Scavenging: If Pd residue remains (dark color), treat the organic layer with SiliaMetS® Thiol or charcoal before concentration.

Troubleshooting & Optimization Logic

When the reaction fails, use this logic tree to diagnose the root cause.

Visualization: Optimization Workflow

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (SM Remaining) Start->LowConv DeBoron Protodeboronation (Ar'-H formed) Start->DeBoron Hydrolysis Amide Hydrolysis (Acid formed) Start->Hydrolysis Sol_Cat Action: Switch to SPhos Pd G4 Increase Temp to 80°C LowConv->Sol_Cat Catalyst Poisoning? Sol_Slow Action: Use Boronic Ester Slow Addition of Base DeBoron->Sol_Slow Unstable Boronic Acid? Sol_Base Action: Switch to Anhydrous Cs2CO3 in Dioxane Hydrolysis->Sol_Base Base too strong?

Figure 2: Decision matrix for troubleshooting common failure modes in amide-Suzuki couplings.

Advanced "Pro-Tips"
  • The "Slow Release" Strategy: If your boronic acid is heteroaromatic (e.g., 2-pyridine boronic acid), it will protodeboronate rapidly.

    • Fix: Use the MIDA boronate or Pinacol ester . Alternatively, add the boronic acid in 3 portions over 1 hour.

  • Amide Poisoning: If the reaction stalls at 50% conversion, the amide product might be chelating the Pd.

    • Fix: Switch to SPhos or RuPhos . These ligands are extremely bulky and prevent the amide nitrogen from binding to the Pd center.

  • Chlorides: If using Aryl Chlorides instead of Bromides, increase temperature to 80-100°C and ensure the solvent is Dioxane/Water (THF boils too low).

References

  • Mechanistic Studies (Oxo-Palladium Pathway)

    • Carrow, B. P., & Hartwig, J. F. (2011).[1] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[1]

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013).
    • Sigma-Aldrich Guide:

  • Protodeboronation & Boronic Acid Stability

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids." Angewandte Chemie.
  • General Practical Guide

    • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

Sources

Method

Application Note: Reversible Covalent Inhibition Using (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Introduction & Mechanism of Action (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS 955422-14-7) represents a specialized class of reversible covalent inhibitors targeting serine hydrolases, most notably Class A an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS 955422-14-7) represents a specialized class of reversible covalent inhibitors targeting serine hydrolases, most notably Class A and Class C


-lactamases (e.g., AmpC, KPC). Unlike traditional non-covalent inhibitors that rely solely on electrostatic and van der Waals forces, this compound leverages the unique electrophilicity of the boron atom to engage the catalytic serine residue.
The Boronic Acid "Warhead"

The defining feature of this inhibitor is the boronic acid moiety (


). In aqueous solution at physiological pH, the boron atom exists primarily in a trigonal planar 

hybridization. Upon binding to the enzyme active site, the catalytic serine hydroxyl acts as a nucleophile, attacking the boron atom.

This reaction transforms the boron from a neutral, trigonal planar


 species into an anionic, tetrahedral 

boronate adduct.[1][2] This adduct mimics the high-energy tetrahedral transition state of the natural substrate (e.g., penicillin/cephalosporin) hydrolysis.
Structural Specificity

The meta-substituent, (2-hydroxyethyl)carbamoyl , serves two critical functions:

  • Molecular Recognition: The amide linker typically forms hydrogen bonds with conserved residues in the enzyme's R1 binding site (e.g., Asn152 in AmpC or Asn132 in KPC), orienting the warhead.

  • Solubility & Extension: The terminal hydroxyl group enhances aqueous solubility and provides a handle for probing solvent-exposed interactions or for further fragment-based elaboration.

Pathway Visualization

The following diagram illustrates the reversible transition from the Michaelis complex to the covalent adduct.

BoronicMechanism Enzyme Free Enzyme (Ser-OH) EI_Complex Michaelis Complex (Non-covalent) Enzyme->EI_Complex kon (fast) Inhibitor Inhibitor (Trigonal Boronic Acid) Inhibitor->EI_Complex kon (fast) Transition Nucleophilic Attack (Ser-O -> B) EI_Complex->Transition Activation Adduct Tetrahedral Adduct (Reversible Covalent) Transition->Adduct Covalent Bond Formation Adduct->EI_Complex koff (Reversibility)

Figure 1: Mechanism of reversible covalent inhibition.[2] The inhibitor transitions from a planar state to a tetrahedral adduct, mimicking the enzymatic transition state.

Experimental Protocols

Protocol A: Reagent Preparation & Handling

Objective: To prepare a stable, monomeric stock solution of the inhibitor. Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines), which complicates kinetic analysis.

Materials:

  • (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (Solid, >95% purity)

  • DMSO (Anhydrous, spectroscopic grade)

  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (or HEPES pH 7.5)

Procedure:

  • Weighing: Weigh approximately 2-5 mg of the solid inhibitor into a microcentrifuge tube.

  • Solubilization: Dissolve in 100% DMSO to achieve a master stock concentration of 50 mM . Vortex vigorously for 30 seconds.

    • Note: Avoid storing boronic acids in alcohol-based solvents (methanol/ethanol) as they can form boronic esters.

  • Monomerization: Dilute the DMSO stock 1:10 into the assay buffer immediately before use to create a working stock (e.g., 5 mM). The presence of water shifts the equilibrium from boroxine back to the monomeric boronic acid species required for binding.

  • Quality Control: If possible, verify the monomeric state via

    
    -NMR (Monomer signal ~28-32 ppm vs Boroxine ~19-22 ppm).
    
Protocol B: Determination of Inhibition Constant ( )

Objective: To determine the equilibrium dissociation constant (


) using a reporter substrate (e.g., Nitrocefin) in a competitive binding assay.

Assay Conditions:

  • Enzyme: AmpC

    
    -lactamase (or target of interest), final conc. 1-5 nM.
    
  • Substrate: Nitrocefin (Chromogenic cephalosporin),

    
     must be pre-determined.
    
  • Detection: Absorbance at 482 nm (hydrolysis of Nitrocefin).

  • Temperature: 25°C.

Workflow:

KineticWorkflow Step1 1. Prepare Enzyme Mix (Buffer + Enzyme) Step2 2. Prepare Inhibitor Dilution Series (0, 1, 5, 10, 50, 100 µM) Step1->Step2 Step3 3. Pre-Incubation (Optional) (5-10 mins to establish equilibrium) Step2->Step3 Step4 4. Add Substrate (Nitrocefin) (Initiate Reaction) Step3->Step4 Step5 5. Monitor Absorbance (482 nm) (Initial Velocity, v0) Step4->Step5 Step6 6. Data Fitting (Dixon or IC50->Ki conversion) Step5->Step6

Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well clear microplate, dispense 80 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of inhibitor working stocks at varying concentrations (e.g., final concentrations: 0, 0.5, 1, 2, 5, 10, 50 µM).

  • Enzyme Addition: Add 5 µL of Enzyme stock. Mix by pipetting.

  • Equilibration: Incubate for 5 minutes at 25°C.

    • Critical: Boronic acids are generally "fast-on" inhibitors, but a short pre-incubation ensures the covalent bond formation reaches equilibrium.

  • Substrate Initiation: Add 5 µL of Nitrocefin (at

    
     concentration, typically 50-100 µM).
    
  • Measurement: Immediately monitor

    
     every 10 seconds for 5 minutes.
    
  • Analysis: Calculate the initial velocity (

    
    ) for each inhibitor concentration.
    

Data Analysis: Fit the data to the classic competitive inhibition equation (Cheng-Prusoff correction):



Note: If the inhibitor displays time-dependent inhibition (slow-onset), the standard


 method is insufficient. You must analyze the progress curves to determine 

and calculate

(final steady-state affinity).

Data Presentation & Interpretation

When reporting results for (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, structure your data to highlight the "Reversible Covalent" nature.

Expected Kinetic Profile
ParameterDescriptionTypical Observation for Phenylboronic Acids

Half-maximal inhibitory concentrationLow

M to high nM range (highly dependent on R1 interactions).
Reversibility Recovery of enzyme activity100% Recovery after dialysis or rapid dilution (unlike clavulanic acid or aspirin).
Stoichiometry Inhibitor:Enzyme ratio1:1 (Covalent adduct at the active site Serine).
pH Dependence Effect of pH on bindingBinding often improves at higher pH (closer to the

of the boronic acid, facilitating tetrahedral formation).
Troubleshooting Guide
  • Issue: Non-linear progress curves (bending upwards).

    • Cause: Substrate depletion or enzyme instability.

    • Solution: Decrease enzyme concentration or shorten measurement time.

  • Issue:

    
     shifts with pre-incubation time.
    
    • Cause: Slow-binding kinetics (common with bulky boronic acids).

    • Solution: Report both

      
       (initial) and 
      
      
      
      (final) to characterize the two-step binding mechanism.

References

  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Stable and Potent Inhibitors of the Serine

    
    -Lactamases." Journal of Medicinal Chemistry. Link
    
  • Ewin, R. A., et al. (2019). "Boronic Acid Inhibitors of

    
    -Lactamases: A Review of the State of the Art." Antibiotics.[1][3] Link
    
  • Shoichet, B. K., et al. (2005). "Structure-based discovery of inhibitors of the beta-lactamase AmpC." Science. Link

  • Tondi, D., et al. (2010). "Structure-based design and in-parallel synthesis of boronic acid inhibitors of AmpC cephalosporinase." Chemistry & Biology. Link

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
    

Sources

Application

Application Note: Engineering Boronic Acid-Functionalized Hydrogels for Continuous Glucose Monitoring

Topic: Preparation of Boronic Acid-Functionalized Hydrogels for Glucose Sensing Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals Introduction & M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Boronic Acid-Functionalized Hydrogels for Glucose Sensing Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction & Mechanistic Principles

The development of non-enzymatic glucose sensors is a critical frontier in diabetes management. Unlike glucose oxidase (GOx) systems, which suffer from instability and oxygen dependence, phenylboronic acid (PBA) derivatives offer a robust, synthetic alternative based on reversible covalent bonding.

This guide details the synthesis of poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (pNIPAM-co-3-APB) hydrogels. We utilize NIPAM not just as a structural scaffold, but to couple the glucose-sensing event with a thermo-responsive volume phase transition (VPT), amplifying the signal.

The Sensing Mechanism: "Ionization-Induced Swelling"

The core principle relies on the equilibrium between the uncharged (trigonal) boronic acid and the charged (tetrahedral) boronate anion.

  • Neutral State: At physiological pH (7.4), typical PBA derivatives (pKa ~8.8) exist primarily in the neutral, hydrophobic form.

  • Binding Event: High glucose concentrations shift the equilibrium. Glucose binds selectively to the tetrahedral boronate form, stabilizing it as a cyclic ester.

  • Signal Transduction: This stabilization effectively lowers the apparent pKa, increasing the fraction of charged boronate groups in the polymer network. The resulting Donnan osmotic pressure forces water into the gel, causing measurable swelling or a shift in the diffraction wavelength of a photonic crystal.

GlucoseSensingMechanism cluster_pKa pKa Modulation BA_Neutral Boronic Acid (Neutral/Hydrophobic) BA_Anion Boronate Anion (Charged/Hydrophilic) BA_Neutral->BA_Anion pH > pKa BA_Anion->BA_Neutral Reversible Complex Cyclic Boronate Ester (Stable Anionic Complex) BA_Anion->Complex + Glucose (Covalent Binding) Glucose Glucose (cis-diol) Swelling Hydrogel Swelling (Signal Output) Complex->Swelling Donnan Potential Increase

Figure 1: Mechanism of glucose-induced hydrogel swelling via boronate ester formation.

Material Selection & Critical Parameters

Success depends on the precise balance of hydrophobicity and charge density.

ComponentRoleRecommended ReagentCritical Note
Monomer A Thermo-responsive backboneNIPAM (N-isopropylacrylamide)Recrystallize from hexane before use to remove inhibitors.
Monomer B Glucose Receptor3-APB (3-acrylamidophenylboronic acid)Solubility Warning: Sparingly soluble in water. Must be pre-dissolved in DMSO or MeOH.
Crosslinker Network integrityBIS (N,N'-methylenebisacrylamide)Use 1–5 mol%. Higher crosslinking reduces sensitivity but increases durability.
Initiator Radical sourceAPS (Ammonium Persulfate)Use with TEMED for redox initiation or heat (70°C) for thermal initiation.
pKa Tuner pH AdjustmentDMAPAA (N-(3-dimethylaminopropyl)acrylamide)Optional: Co-polymerizing amines can lower the effective pKa to ~7.4 for physiological sensing.

Protocol: Synthesis of Glucose-Responsive Microgels

This protocol utilizes precipitation polymerization to create monodisperse microgels.[1] This method is superior to bulk polymerization for sensing because the high surface-area-to-volume ratio ensures rapid response times (<5 minutes).

Phase 1: Reagent Preparation
  • NIPAM Purification: Dissolve NIPAM in hexane at 60°C, filter hot, and crystallize at 4°C. Dry under vacuum.

  • 3-APB Stock: Prepare a 1 M solution of 3-APB in DMSO . Do not attempt to dissolve directly in the aqueous reaction buffer.

Phase 2: Polymerization

Reaction Volume: 100 mL Target Composition: 85% NIPAM / 10% 3-APB / 5% BIS (molar ratio)

  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvent Charge: Add 95 mL of deionized water (18.2 MΩ).

  • Monomer Addition:

    • Add 0.96 g NIPAM (8.5 mmol).

    • Add 0.077 g BIS (0.5 mmol).

    • Stir at 300 RPM until fully dissolved.

  • Sensor Incorporation: Dropwise add 1.0 mL of the 3-APB/DMSO stock (1.0 mmol 3-APB).

    • Observation: The solution may turn slightly hazy. This is normal.

  • Degassing: Purge the solution with N₂ gas for 45 minutes to remove dissolved oxygen (a radical scavenger).

  • Thermal Equilibration: Heat the reaction vessel to 70°C while maintaining N₂ flow.

  • Initiation: Dissolve 0.05 g APS in 1 mL water. Inject this solution into the flask.

  • Reaction: The solution will turn turbid white within 10–20 minutes (nucleation). Maintain stirring at 70°C for 4 hours.

Phase 3: Purification (Critical for Biocompatibility)
  • Cooling: Allow the suspension to cool to room temperature.

  • Dialysis: Transfer the microgel dispersion into dialysis tubing (MWCO 12–14 kDa).

  • Cycle: Dialyze against distilled water for 5 days, changing the water twice daily. This removes unreacted DMSO, toxic monomers, and linear oligomers.

  • Lyophilization: Freeze-dry the purified microgels to obtain a white powder for long-term storage.

Fabrication of Photonic Crystal Sensing Platform (Advanced)

For optical sensing (visual color change), the hydrogel must be polymerized around a crystalline colloidal array (CCA).

  • CCA Assembly: Centrifuge monodisperse polystyrene spheres (d ≈ 150 nm) to form an opalescent pellet. Redisperse to form a colloidal crystal that diffracts light (Bragg's Law).

  • Infiltration: Mix the "pre-gel" solution (NIPAM/3-APB/BIS/Photo-initiator) without disrupting the crystal order.

    • Tip: Use a non-ionic photo-initiator (e.g., DEAP) to avoid destabilizing the charged colloids.

  • Photopolymerization: Inject the mixture between two quartz slides separated by a 100 µm spacer. Expose to UV light (365 nm) for 30 minutes.

  • Activation: Peel off the slides and wash the film in buffer. The film should appear green/red and shift color when exposed to glucose.

Characterization & Validation Workflow

Experiment A: Swelling Ratio (DLS)

Use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius (


).[2]
  • Prepare 0.01 wt% microgel dispersion in PBS (pH 7.4).

  • Titrate Glucose solution (0 mM to 30 mM).

  • Data Output: Plot

    
     vs. [Glucose].
    
    • Success Criterion: A size increase of >10% at 10 mM glucose indicates functional sensing.

Experiment B: Selectivity (Interference Test)

Boronic acids can bind to other diols. You must validate specificity.

AnalyteConcentrationExpected Response
D-Glucose 5 mMHigh Swelling
L-Lactate 2 mMNegligible Change
D-Fructose 0.1 mMModerate Swelling (Note: Fructose binds stronger than glucose, but blood levels are very low).
Experiment C: Reversibility
  • Expose gel to 20 mM glucose (Swelling).

  • Dialyze against glucose-free buffer (Deswelling).

  • Repeat for 3 cycles. Hysteresis should be <5%.

ValidationWorkflow cluster_Tests Validation Battery Synth Synthesized Microgels DLS DLS Size Analysis (vs Glucose Conc.) Synth->DLS Selectivity Interference Testing (Lactate/Fructose) Synth->Selectivity Reversibility Cyclic Loading (Hysteresis Check) Synth->Reversibility Result1 Result1 DLS->Result1 Sensitivity Curve Result2 Result2 Selectivity->Result2 Specificity Profile Result3 Result3 Reversibility->Result3 Sensor Lifetime

Figure 2: Standard validation workflow for glucose-responsive hydrogels.

Troubleshooting & Optimization

Problem 1: The hydrogel does not swell at pH 7.4.

  • Cause: The pKa of the boronic acid is too high (~8.8). The boronate anion is not forming.

  • Solution: Incorporate a cationic amine monomer (e.g., 2% dimethylaminoethyl methacrylate) or use a boronic acid with an electron-withdrawing group (e.g., 4-fluorophenylboronic acid) to lower the pKa to ~7.2–7.5.

Problem 2: High interference from Fructose.

  • Cause: Phenylboronic acid naturally binds fructose with higher affinity than glucose.

  • Solution: Use diboronic acid crosslinkers. The geometric spacing of two boronic acid groups can be optimized to match the glucose molecule specifically, significantly enhancing selectivity over fructose.

Problem 3: Microgels aggregate during synthesis.

  • Cause: Temperature too high or stirring too slow; "skin" formation.

  • Solution: Add a surfactant (SDS, 1 mM) during polymerization to stabilize the particles, or reduce the temperature to 65°C.

References

  • Synthesis of Glucose-Responsive Microgels

    • Zhang, Y., et al. "Synthesis and Characterization of Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) Microgels."[3] Colloid and Polymer Science.

    • (Representative link for standard NIPAM/PBA synthesis protocols).

  • Mechanistic Insights & pKa Tuning

    • Matsumoto, A., et al. "Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at the Physiological pH."[4] Biomacromolecules.

  • Photonic Crystal Sensors (PCCA)

    • Holtz, J. H., & Asher, S. A. "Polymerized colloidal crystal hydrogel films as intelligent chemical sensing materials.
  • Interference & Selectivity

    • James, T. D., et al. "Chiral discrimination of monosaccharides using a fluorescent molecular sensor.

Sources

Method

Application Note: Microwave-Accelerated Suzuki-Miyaura Coupling of Polar Solubilizing Fragments

Subject: High-Efficiency Incorporation of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Drug Discovery Scaffolds. Strategic Rationale & Chemical Profile The Solubility Challenge in Lead Optimization: In modern Fra...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: High-Efficiency Incorporation of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Drug Discovery Scaffolds.

Strategic Rationale & Chemical Profile

The Solubility Challenge in Lead Optimization: In modern Fragment-Based Drug Discovery (FBDD), a recurring bottleneck is the poor aqueous solubility of bioactive scaffolds. The introduction of polar, hydrogen-bond-donating "tails" is a validated strategy to improve physicochemical properties (LogD, solubility) without compromising ligand efficiency.

The Reagent: (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS: 955422-14-7) serves as a critical "solubilizing building block." It transfers a phenyl ring bearing a meta-positioned ethanolamine amide moiety.

  • Role: Increases polarity and provides a hydrogen bond donor/acceptor motif.

  • Challenge: The high polarity of the hydroxyethyl-amide side chain often leads to poor solubility in standard non-polar Suzuki solvents (e.g., Toluene), resulting in heterogeneous mixtures and stalled reactivity under conventional heating.

The Microwave Advantage: Microwave irradiation is superior to conventional heating for this substrate because:

  • Superheating: It allows aqueous-organic solvent mixtures to reach temperatures (100–150°C) well above their atmospheric boiling points, ensuring the polar boronic acid remains in solution.

  • Kinetics: It accelerates the rate-limiting transmetallation step, which is often sluggish for electron-deficient or sterically complex biaryls.

Critical Reaction Parameters (Optimization Matrix)

To successfully utilize this reagent, the reaction environment must accommodate both the lipophilic aryl halide and the hydrophilic boronic acid.

ParameterRecommended ConditionScientific Rationale
Solvent System 1,4-Dioxane : Water (4:1) or Ethanol : Water (1:1) A biphasic or polar-protic monophasic system is essential to solubilize the hydroxyethyl side chain. Pure toluene is contraindicated .
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Pd(dppf)Cl₂ is robust for standard couplings. XPhos Pd G2 is required if the coupling partner is a sterically hindered or electron-rich chloride.
Base K₂CO₃ (2-3 equiv) or Cs₂CO₃ Carbonates provide the necessary activation of the boronic acid to the boronate species without causing rapid protodeboronation (a risk with stronger bases like hydroxides).
Temperature 110°C – 130°C High temperature ensures catalyst turnover.
Time 15 – 30 minutes Extended heating (>1 hr) risks hydrolysis of the amide bond or protodeboronation.
Detailed Experimental Protocol

Objective: Synthesis of a solubilized biaryl scaffold via cross-coupling of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid with a heteroaryl bromide.

Materials
  • Reagent A: Heteroaryl Bromide (1.0 equiv, e.g., 0.5 mmol)

  • Reagent B: (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane (4 mL) and Deionized Water (1 mL) - Degassed

  • Vessel: 10 mL Microwave Process Vial with crimp cap/septum.

Step-by-Step Methodology
  • Preparation of Solids:

    • Weigh the Heteroaryl Bromide, Boronic Acid, and K₂CO₃ directly into the microwave vial.

    • Note: If using XPhos Pd G2, add it at this stage. If using Pd(dppf)Cl₂, it can also be added now, provided the vial is purged quickly.

  • Inert Atmosphere Setup:

    • Seal the vial with the septum cap.

    • Evacuate the vial via needle and backfill with Argon or Nitrogen (Repeat 3x).

    • Why? Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvent Addition:

    • Add the degassed Dioxane and Water through the septum using a syringe.

    • Sonicate the vial for 30 seconds to break up solid clumps and ensure the polar boronic acid is interacting with the solvent.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Program:

      • Pre-stirring: 30 seconds (High speed).

      • Ramp: 2 minutes to 120°C.

      • Hold: 20 minutes at 120°C.

      • Pressure Limit: 15 bar (Safety cutoff).

      • Power: Dynamic (Max 200W).

  • Workup (Polarity Handling):

    • Cool the reaction to room temperature.

    • Critical Step: Because the product contains a hydroxyethyl-amide, it may partition into the aqueous phase if the pH is not adjusted.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer 2x with n-Butanol or EtOAc/THF (3:1) to recover the polar product.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM to DCM:MeOH (90:10). The product will elute later than typical biaryls due to the hydroxyl group.

Visualized Workflows (Graphviz)
Diagram 1: Experimental Workflow

This flowchart visualizes the critical path from setup to isolation, highlighting the specific handling required for the polar substrate.

MicrowaveProtocol Start Start: Weigh Reagents (Bromide + Polar Boronic Acid) Inert Purge & Seal (Argon/N2 Atmosphere) Start->Inert Solvent Add Solvent (Dioxane:Water 4:1) Inert->Solvent Microwave Microwave Irradiation 120°C | 20 min | Dynamic Power Solvent->Microwave Sonicate first Check LCMS Check: Conversion > 95%? Microwave->Check Workup Phase Separation Extract aq. layer with n-Butanol Check->Workup Yes Retry Add Catalyst/Resubmit (+10 min) Check->Retry No Purify Purification DCM:MeOH Gradient Workup->Purify Retry->Microwave

Caption: Optimized microwave workflow ensuring solubility of the polar boronic acid and recovery of the hydrophilic product.

Diagram 2: Mechanistic Logic

Understanding the catalytic cycle helps in troubleshooting. The presence of water (from the solvent system) is mechanistically vital for the activation of the boronic acid in this pathway.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Bromide BaseStep Base Activation (OH- replaces Br) OxAdd->BaseStep Base (CO3) TransMetal Transmetallation BaseStep->TransMetal Boronate Boronate Species [Ar-B(OH)3]- Boronate->TransMetal Activated Boronic Acid RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle. Water/Base is critical for forming the reactive boronate species (Step 3).

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch to XPhos Pd G2 (more active). Ensure Dioxane:Water ratio is accurate (water is needed for the base to dissolve).
Protodeboronation Reaction temperature too high or base too strong.Reduce Temp to 100°C . Switch base from K₂CO₃ to K₃PO₄ (milder).
Homocoupling Oxygen presence.Degas solvents more thoroughly (sparge with Argon for 10 mins).
Product in Aqueous Phase Product is too polar.Saturate aqueous layer with NaCl (brine) before extraction. Use THF/EtOAc mixtures for extraction.
References
  • Microwave Suzuki Protocols: Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Chemical Communications. [Link]

  • Polar Substrate Handling: Dowlut, M., & Hall, D. G. (2006). "An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water."[4] Journal of the American Chemical Society, 128(13), 4226-4227.[4] [Link]

  • General Methodology: Baghbanzadeh, M., et al. (2011). "Microwave-Assisted Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling Reaction." Current Organic Chemistry. [Link]

  • Solubility in Drug Design: Lipinski, C. A. (2000).[5] "Drug-like properties and the causes of poor solubility and poor permeability."[5] Journal of Pharmacological and Toxicological Methods. [Link][5]

Sources

Application

Application Note &amp; Protocol: Functionalization of Nanoparticles with Amide-Linked Phenylboronic Acids

Abstract This technical guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles with phenylboronic acid (PBA) moieties via a stable amide linkage. This surface modificati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles with phenylboronic acid (PBA) moieties via a stable amide linkage. This surface modification strategy is crucial for developing advanced nanomaterials for a range of biomedical applications, including targeted drug delivery, glucose sensing, and cancer therapy.[1][2] We detail the widely adopted carbodiimide crosslinking chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to couple amine- or carboxyl-terminated PBA derivatives onto nanoparticles bearing complementary functional groups.[3][4][5] This document explains the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines essential characterization techniques for validation, and discusses key applications, thereby equipping researchers with the foundational knowledge for successful nanoparticle functionalization.

Introduction: The Rationale for Phenylboronic Acid Functionalization

Phenylboronic acid (PBA) has become a cornerstone in the design of intelligent nanomaterials due to its unique and versatile chemical properties.[6] The boron atom in PBA acts as a Lewis acid, enabling it to form reversible covalent bonds (boronate esters) with molecules containing cis-diol functionalities.[1][6] This interaction is the key to its utility, as many biologically significant molecules, such as glucose, glycoproteins, and ribonucleosides, feature this diol motif.[1][7]

One of the most compelling targets for PBA-functionalized nanoparticles is sialic acid, which is often overexpressed on the surface of cancer cells.[8][9][10] By decorating nanoparticles with PBA, researchers can create nanovectors that selectively target and bind to these cancerous cells, enhancing the local concentration of therapeutic payloads and minimizing off-target effects.[8][9][10][11]

Furthermore, the PBA-diol interaction is often pH-sensitive.[12][13] The boronate ester bond is more stable at alkaline or neutral pH and tends to dissociate in the acidic conditions characteristic of tumor microenvironments or endo-lysosomal compartments.[10][13] This property can be ingeniously exploited to design "smart" drug delivery systems that release their cargo specifically at the site of disease.[12][13][14]

The choice of an amide bond to link PBA to the nanoparticle surface is deliberate. Amide linkages are exceptionally stable under a wide range of physiological conditions, ensuring that the targeting ligand remains securely attached to the nanoparticle carrier until it reaches its destination. This stability is achieved through carbodiimide chemistry, a robust and well-established bioconjugation technique.[3][4][5]

The Core Chemistry: EDC/NHS-Mediated Amide Coupling

The formation of an amide bond between a carboxylic acid (-COOH) and a primary amine (-NH₂) is not spontaneous and requires chemical activation of the carboxyl group.[15] Carbodiimides, such as EDC, are "zero-length" crosslinkers that facilitate this reaction without becoming part of the final linkage.[4][5]

The mechanism involves two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[3][4] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[4]

  • Stabilization and Amine Reaction: To improve efficiency and mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[16] This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with a primary amine, forming a stable amide bond and releasing the NHS leaving group.[16]

The optimal pH for these reactions is a critical parameter. The initial EDC-mediated activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-5.5), while the subsequent reaction of the NHS-ester with the amine proceeds best at a physiological pH (7.2-8.0).[5][15][17]

EDC_NHS_Mechanism NP_COOH Nanoparticle-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) NP_COOH->O_Acylisourea + Step 1: Activation PBA_NH2 H₂N-Phenylboronic Acid (Amine Group) Final_Product Nanoparticle-CONH-PBA (Stable Amide Bond) PBA_NH2->Final_Product EDC EDC EDC->O_Acylisourea O_Acylisourea->NP_COOH (Reverts carboxyl) NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + Step 2: Stabilization Hydrolysis Hydrolysis NHS NHS NHS->NHS_Ester NHS_Ester->Final_Product + Step 3: Coupling Urea Urea Byproduct Final_Product->Urea Releases

Figure 2: General experimental workflow for nanoparticle functionalization.

Characterization and Validation

Confirming the successful conjugation of PBA onto the nanoparticle surface is a critical, multi-step process. A combination of the following techniques is recommended for robust validation.

TechniquePurposeExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and size distribution. [18]A slight increase in the average hydrodynamic diameter is expected post-functionalization due to the added surface layer. Polydispersity Index (PDI) should remain low, indicating no significant aggregation.
Zeta Potential Analysis Measures surface charge. [18]A significant shift in zeta potential confirms surface modification. For Protocol A, coupling a typically positive APBA to a negative carboxylated NP will result in a less negative or even positive surface charge.
FTIR Spectroscopy Identifies chemical functional groups.Appearance of new peaks corresponding to the amide bond (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹) and characteristic peaks for the phenylboronic acid group (B-O stretching at ~1350 cm⁻¹). [19]
UV-Vis Spectroscopy Quantifies conjugated PBA.Phenylboronic acid has a characteristic UV absorbance peak (~250-280 nm). By measuring the absorbance of the supernatant before and after the reaction, one can indirectly quantify the amount of PBA conjugated to the nanoparticles. [20]
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition of the surface.The appearance of Boron (B 1s) and an increased Nitrogen (N 1s) signal on the nanoparticle surface provides direct evidence of successful PBA conjugation. [21]
Alizarin Red S (ARS) Assay Colorimetric assay to quantify available PBA groups.This assay is based on the fluorescent product formed when ARS binds to PBA. [20]A standard curve can be used to quantify the density of functional PBA on the nanoparticle surface.

Applications of Amide-Linked PBA Nanoparticles

The robust and versatile nature of these functionalized nanoparticles has led to their application in numerous cutting-edge biomedical fields.

  • Cancer Targeting and Therapy: PBA-functionalized nanoparticles can selectively bind to sialic acid residues overexpressed on various cancer cells, leading to enhanced cellular uptake of chemotherapeutics or gene therapies (e.g., siRNA). [8][9][11]This targeting strategy improves therapeutic efficacy while reducing systemic toxicity. [9]

  • pH-Responsive Drug Delivery: The acidic microenvironment of tumors can trigger the cleavage of the boronate ester bond formed between the nanoparticle and a diol-containing drug or a diol-based linker. [12][13][22]This allows for site-specific drug release, as demonstrated with doxorubicin-loaded nanoparticles.

  • Glucose Sensing: The reversible binding of glucose to PBA-functionalized nanoparticles can induce changes in their physical properties. [23][24]For instance, hydrogels or nanoparticle assemblies can swell or shrink in response to glucose levels, causing a detectable change in color or optical properties, which forms the basis for novel glucose sensors. [25][26][27]

Conclusion

The functionalization of nanoparticles with amide-linked phenylboronic acids via EDC/NHS chemistry is a powerful and reliable strategy for creating advanced, intelligent nanomaterials. The stability of the amide bond ensures the integrity of the construct, while the unique chemistry of phenylboronic acid allows for specific targeting of biological markers and stimuli-responsive behavior. By following the detailed protocols and validation methods outlined in this guide, researchers can confidently develop and characterize these sophisticated nanoplatforms for transformative applications in drug delivery, diagnostics, and beyond.

References

  • Title: Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy Source: PubMed URL: [Link]

  • Title: Glucose-Sensing Photonic Nanochain Probes with Color Change in Seconds Source: Advanced Materials URL: [Link]

  • Title: Phenylboronic acid-modified nanoparticles for cancer treatment Source: RSC Publishing URL: [Link]

  • Title: Boronic-Acid-Modified Nanomaterials for Biomedical Applications Source: PMC (ACS Omega) URL: [Link]

  • Title: Boronic-Acid-Modified Nanomaterials for Biomedical Applications Source: ResearchGate URL: [Link]

  • Title: Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy Source: PMC (Journal of Nanobiotechnology) URL: [Link]

  • Title: Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers Source: ACS Nano URL: [Link]

  • Title: Phenylboronic acid in targeted cancer therapy and diagnosis Source: Theranostics URL: [Link]

  • Title: The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery Source: PubMed URL: [Link]

  • Title: Phenylboronic acid functionalized reduced graphene oxide based fluorescence nano sensor for glucose sensing Source: PubMed URL: [Link]

  • Title: Boronic-Acid-Modified Nanomaterials for Biomedical Applications Source: ACS Omega URL: [Link]

  • Title: Boronic acid-modified magnetic materials for antibody purification Source: PMC (Journal of the Royal Society Interface) URL: [Link]

  • Title: Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels Source: MDPI (Gels) URL: [Link]

  • Title: Carbodiimide Conjugation of Latent Transforming Growth Factor β1 to Superparamagnetic Iron Oxide Nanoparticles for Remote Activation Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel Based Optical Diffusers Source: ResearchGate URL: [Link]

  • Title: Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation Source: PubMed URL: [Link]

  • Title: Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions Source: MDPI (Polymers) URL: [Link]

  • Title: Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis Source: PMC (Analytical and Bioanalytical Chemistry) URL: [Link]

  • Title: Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation Source: MDPI (Molecules) URL: [Link]

  • Title: Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media Source: PubMed URL: [Link]

  • Title: Carbodiimide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery Source: RSC Publishing (Nanoscale) URL: [Link]

  • Title: pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Source: Semantic Scholar URL: [Link]

  • Title: Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation Source: ResearchGate URL: [Link]

  • Title: Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Source: Semantic Scholar URL: [Link]

  • Title: Carbodiimide chemistry: recent advances Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays Source: MDPI (Biosensors) URL: [Link]

  • Title: Boronic Acid Functionalized Nanosilica for Binding Guest Molecules Source: ACS Publications (ACS Applied Nano Materials) URL: [Link]

  • Title: Functionalized hexagonal boron nitride nanomaterials: emerging properties and applications Source: Semantic Scholar URL: [Link]

  • Title: Carbodiimide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: The Art of Amide Bond Formation: Connecting Molecules With Precision Source: Oreate AI Blog URL: [Link]

  • Title: Determination of the Influence of Various Factors on the Character of Surface Functionalization of Copper(I) and Copper(II) Oxide Nanosensors with Phenylboronic Acid Derivatives Source: ACS Publications (Langmuir) URL: [Link]

  • Title: Development of phenylboronic acid-functionalized nanoparticles for emodin delivery Source: PMC (Journal of Materials Chemistry B) URL: [Link]

  • Title: Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays Source: PMC (Biosensors) URL: [Link]

  • Title: Development of phenylboronic acid-functionalized nanoparticles for emodin delivery Source: RSC Publishing (Journal of Materials Chemistry B) URL: [Link]

  • Title: Boronic acid-modified magnetic materials for antibody purification Source: Semantic Scholar URL: [Link]

  • Title: Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption Source: Semantic Scholar URL: [Link]

  • Title: Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles Source: PMC (Scientific Reports) URL: [Link]

  • Title: Nanoparticles functionalized with phenylboronic acid for the potentiometric detection of saccharides Source: ResearchGate URL: [Link]

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Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of amide-substituted arylboronic acids

A Guide to Preventing and Troubleshooting Protodeboronation Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Protodeboronation

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide addresses one of the most persistent challenges in cross-coupling reactions: the undesired protodeboronation of amide-substituted arylboronic acids.

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent cause of low yields and purification difficulties in Suzuki-Miyaura coupling reactions[1][2]. Amide-substituted arylboronic acids can be particularly susceptible due to the electronic influence of the amide group and the often demanding conditions required for their coupling. This guide provides in-depth troubleshooting advice and preventative strategies to ensure your reactions are successful.

Part 1: Frequently Asked Questions - The Science of Protodeboronation

This section addresses the fundamental "what" and "why" of protodeboronation, providing the foundational knowledge needed to tackle the issue effectively.

Q1: What is protodeboronation and why is it a problem with my amide-substituted arylboronic acid?

A1: Protodeboronation is a decomposition pathway where the -B(OH)₂ group on your arylboronic acid is replaced by a hydrogen atom from the solvent or other reagents[1]. This converts your valuable starting material into a simple arene byproduct, directly reducing the yield of your desired coupled product. Amide substituents can modulate the electronic properties of the aromatic ring, and in some cases, increase the susceptibility of the carbon-boron bond to cleavage, particularly under the basic conditions required for Suzuki-Miyaura coupling[3][4].

Q2: What is the chemical mechanism of protodeboronation?

A2: The most common and relevant mechanism in Suzuki-Miyaura coupling is base-catalyzed[4]. The reaction proceeds in two main steps:

  • Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide) in a rapid pre-equilibrium to form a more electron-rich, tetrahedral boronate anion, [ArB(OH)₃]⁻.

  • Protonolysis: This activated boronate anion then undergoes a rate-limiting reaction where the carbon-boron bond is cleaved by a proton source, most commonly water, to generate the arene byproduct[1][4].

The overall rate is highly pH-dependent, with increased basicity generally accelerating the process[3][5].

Protodeboronation_Mechanism Mechanism of Base-Catalyzed Protodeboronation cluster_0 Step 1: Boronate Formation (Fast Equilibrium) cluster_1 Step 2: Protonolysis (Rate-Limiting) ArBOH2 Amide-Ar-B(OH)₂ OH + OH⁻ ArBOH2->OH ArBOH3 [Amide-Ar-B(OH)₃]⁻ H2O_rev - H₂O ArBOH3->H2O_rev ArBOH3->ArBOH3_2 Proceeds to Step 2 OH->ArBOH3 H2O_rev->ArBOH2 ArH Amide-Ar-H (Byproduct) BOH4 [B(OH)₄]⁻ ArH->BOH4 + H2O_fwd + H₂O H2O_fwd->ArH ArBOH3_2->H2O_fwd

Caption: The two-step pathway of base-catalyzed protodeboronation.

Q3: Are electron-donating or electron-withdrawing amides more susceptible?

A3: The effect is complex. While traditionally, electron-donating groups were thought to accelerate protodeboronation, extensive studies have shown a more nuanced "V-shaped" correlation[6]. Both strongly electron-donating and strongly electron-withdrawing substituents can increase the rate of protodeboronation compared to neutral or weakly substituted systems[6]. Therefore, regardless of the electronic nature of your specific amide-containing substrate, protodeboronation should be considered a potential risk.

Part 2: Troubleshooting Guide - My Reaction Is Failing

This section is designed for immediate, actionable advice when you observe problems in your experiment.

Issue 1: Low yield of my desired product and significant formation of the corresponding arene byproduct.

This is the classic symptom of protodeboronation outcompeting your desired Suzuki-Miyaura coupling[7]. The key is to tip the kinetic balance in favor of the cross-coupling reaction.

Troubleshooting Workflow:

Troubleshooting_Workflow Start High Protodeboronation Detected? CheckBase 1. Assess Your Base Start->CheckBase CheckTemp 2. Evaluate Temperature Start->CheckTemp CheckCat 3. Optimize Catalyst System Start->CheckCat Sol_Base Switch to Milder Base: K₃PO₄, Cs₂CO₃, KOAc CheckBase->Sol_Base Using NaOH, KOH, or strong alkoxides? Sol_Temp Lower Reaction Temperature (e.g., 60-80 °C) CheckTemp->Sol_Temp Running at >100 °C? Sol_Cat Use High-Activity Catalyst/Ligand: - Buchwald Ligands (SPhos, XPhos) - Increase Catalyst Loading CheckCat->Sol_Cat Using Pd(PPh₃)₄ or catalyst turnover is slow?

Caption: A decision-tree for troubleshooting protodeboronation.
Protocol 1: Optimizing Reaction Kinetics

This protocol provides a systematic approach to favoring cross-coupling over protodeboronation.

1. Switch to a Milder Base:

  • Rationale: Strong bases like NaOH or KOH create a high concentration of the reactive boronate anion, dramatically accelerating protodeboronation[4][7]. Milder, non-hydroxide bases provide sufficient basicity for the catalytic cycle without excessively promoting the side reaction.
  • Action: Replace strong bases with milder inorganic alternatives. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points[2].

2. Lower the Reaction Temperature:

  • Rationale: Both the desired coupling and undesired protodeboronation are accelerated by heat. However, by lowering the temperature, you can often find a window where the cross-coupling proceeds at a reasonable rate while the rate of protodeboronation is significantly diminished[7].
  • Action: Attempt the reaction at a lower temperature, for instance, 70-80 °C instead of >100 °C. This may require longer reaction times, so monitor progress carefully by TLC or LC-MS.

3. Enhance Catalyst Activity:

  • Rationale: A slow catalytic cycle gives the boronic acid more time to decompose. The faster you can drive the productive cross-coupling, the less time is available for protodeboronation to occur[2][7].
  • Action: Employ a modern, highly active catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for rapid catalytic turnover. If you are using an older catalyst like Pd(PPh₃)₄, switching to a more active system can have a profound impact.
ParameterProblematic ConditionRecommended Solution
Base Strong (e.g., NaOH, KOH, NaOEt)Milder (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KOAc)[2]
Temperature High (e.g., >100 °C in refluxing toluene)Lowest effective temperature (e.g., 60-80 °C)[7]
Catalyst Low activity (e.g., Pd(PPh₃)₄)High-activity pre-catalyst + ligand (e.g., XPhos Pd G3)[2][7]
Solvent Anhydrous conditions (can be slow)Degassed aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O)[8]
Part 3: Prophylactic Strategies - Designing for Success

The most effective way to deal with protodeboronation is to prevent it from the start. This involves careful selection of reagents and handling procedures.

Q4: How should I store my amide-substituted arylboronic acid?

A4: While amides are generally stable[9], arylboronic acids can be sensitive to air and moisture. Protodeboronation is one decomposition pathway, but oxidation is another concern[4].

  • Best Practice: Store your boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen). Keep it in a cool, dark, and dry place, such as a desiccator or freezer. Avoid storing chemicals alphabetically, which can place incompatible materials next to each other[10].

Q5: Can I modify my boronic acid to make it more stable?

A5: Absolutely. This is one of the most powerful strategies. By converting the boronic acid to a boronic ester or an organotrifluoroborate, you can significantly increase its stability and suppress protodeboronation[1][11]. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions[1][2].

Boron ReagentStructureStabilityKey Feature
Boronic Acid Ar-B(OH)₂Variable, often lowThe active species in the catalytic cycle.
Pinacol Ester Ar-B(Pin)GoodMore stable than the acid; protects from premature decomposition[5].
MIDA Boronate Ar-B(MIDA)ExcellentHighly stable to chromatography and storage. Releases the boronic acid slowly under basic conditions[1][11].
Trifluoroborate Salt K⁺[Ar-BF₃]⁻ExcellentVery stable solids, less prone to protodeboronation. Requires specific conditions for hydrolysis to the active boronic acid[11][12].
Protocol 2: Preparation of a Stabilized MIDA Boronate Ester

This protocol allows you to convert a potentially unstable arylboronic acid into a bench-stable MIDA boronate, which can be purified by chromatography and used directly in a "slow-release" Suzuki-Miyaura coupling.

Materials:

  • Amide-substituted arylboronic acid (1.0 eq.)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add the amide-substituted arylboronic acid and N-methyliminodiacetic acid.

  • Add DMSO (enough to dissolve the reagents, approx. 0.5 M).

  • Heat the mixture to 80-100 °C with stirring. Monitor the reaction for the consumption of the starting boronic acid (usually 1-2 hours). Water is removed during the reaction, driving the equilibrium towards the MIDA ester.

  • Cool the reaction mixture to room temperature.

  • Add ACN to precipitate the MIDA boronate ester. The product is often a crystalline solid.

  • Collect the solid by filtration, wash with cold ACN, and dry under vacuum.

  • The resulting MIDA boronate is typically stable enough for silica gel chromatography if further purification is needed.

Using the MIDA Boronate in Coupling: To use the MIDA boronate, simply substitute it for the boronic acid in your Suzuki-Miyaura reaction. The base in the reaction (e.g., K₃PO₄ in an aqueous solvent mixture) will slowly hydrolyze the MIDA ester, releasing the boronic acid in situ for the catalytic cycle[11]. This ensures the concentration of the unstable free boronic acid remains low at all times.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Wikipedia.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • BenchChem. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Stony Brook University. Chemical Storage Guide. Environmental Health and Safety.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?

Sources

Optimization

improving solubility of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in organic synthesis

Ticket Subject: Improving solubility of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid Case ID: CAS-955422-14-7-SOL Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving solubility of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Case ID: CAS-955422-14-7-SOL Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering solubility issues with (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid . Unlike simple phenylboronic acid, this molecule possesses a "dual-anchor" motif: the polar boronic acid headgroup and the H-bond-donating hydroxyethyl-amide tail.

These features create a supramolecular network in the solid state driven by intermolecular Hydrogen bonding and reversible dehydration to boroxines (anhydrides). Standard non-polar solvents (DCM, Toluene, Hexanes) are ineffective because they cannot disrupt this lattice energy.

This guide provides three tiers of solutions:

  • Solvent Engineering: Binary solvent systems to disrupt aggregation.

  • Reaction Optimization: In-situ activation strategies.

  • Derivatization: Converting the difficult substrate into a soluble surrogate.

Module 1: Diagnostic & Mechanism

Why is this failing?

Your material exists in a dynamic equilibrium between the free acid (monomer) and the boroxine (cyclic trimer).

  • The Trap: In non-polar or anhydrous solvents, the equilibrium shifts toward the Boroxine (anhydride). This trimer is planar, stacks efficiently, and is significantly less soluble than the free acid.

  • The Compound Specifics: The amide and alcohol side chains on your specific molecule add an extra layer of H-bonding (intermolecular cross-linking), effectively turning your starting material into a "brick."

Visualizing the Problem (The Boroxine Cycle)

BoroxineEquilibrium cluster_solvents Solvent Influence FreeAcid Free Boronic Acid (Polar, Reactive Monomer) Boroxine Boroxine Anhydride (Insoluble Cyclic Trimer) FreeAcid->Boroxine - 3 H₂O (Anhydrous/Non-polar conditions) Boroxine->FreeAcid + H₂O / Lewis Base (Hydrolysis) Aggregates Supramolecular Aggregates (Precipitate) Boroxine->Aggregates Stacking via Amide H-Bonds DCM/Toluene DCM/Toluene DCM/Toluene->FreeAcid Promotes Aggregation THF/H₂O THF/H₂O THF/H₂O->Boroxine Breaks Trimer

Figure 1: The dehydration equilibrium.[1] Removing water drives the formation of insoluble boroxines. Adding water or Lewis bases shifts the equilibrium back to the reactive monomer.

Module 2: Solvent Systems (The "Golden Mixes")

Do not use pure solvents. Use Binary Systems designed to disrupt H-bonds while solubilizing the lipophilic phenyl ring.

Solvent SystemRatio (v/v)Mechanism of ActionRecommended Application
THF / Water 10:1Water breaks the boroxine trimer; THF solubilizes the phenyl ring.Suzuki-Miyaura Coupling
DMF / MeOH 9:1Methanol acts as a "cap," forming transient hemi-esters that prevent aggregation.Nucleophilic Substitution / Amide Coupling
DCM / MeOH 9:1High polarity of MeOH disrupts amide H-bonds; DCM dissolves the organic skeleton.Workup / Purification / Transfer
DMSO PureStrong H-bond acceptor; breaks all intermolecular networks.Stock Solutions (High Concentration)

⚠️ Critical Note: If using DCM , you must add MeOH. Pure DCM will likely cause the material to gel or crash out as a boroxine.

Module 3: Advanced Protocols

If solvent switching is not possible (e.g., anhydrous reaction requirements), use these chemical workarounds.

Protocol A: In-Situ Pinacol Ester Formation

Best for: Reactions requiring anhydrous non-polar solvents (Toluene, Dioxane).

Converting the boronic acid to a pinacol ester removes the H-bond donor capability of the


 group and prevents trimerization.

Step-by-Step:

  • Suspend 1.0 equiv of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Toluene or DCM.

  • Add 1.1 equiv of Pinacol.

  • Add 1.5 equiv of MgSO₄ (anhydrous) OR use a Dean-Stark trap if refluxing in Toluene.

  • Stir at Room Temperature (DCM) or Reflux (Toluene) for 1-2 hours.

  • Observation: The suspension should clarify as the ester forms.

  • Filter off the MgSO₄/hydrated salts.

  • Use the filtrate directly in your next step.

Why this works: The pinacol ester is lipophilic and monomeric. It protects the boron center from non-productive pathways while dramatically increasing solubility in organic media [1].

Protocol B: Conversion to Potassium Trifluoroborate (Molander Salt)

Best for: Long-term storage, purification, or reactions in alcohols/acetone.

Trifluoroborates are air-stable solids that are often more soluble in polar organic solvents (Acetone, MeOH) than the parent acid.

Step-by-Step:

  • Dissolve/Suspend 1.0 mmol of the boronic acid in 2 mL MeOH .

  • Add 3.0 mmol (excess) of Potassium Bifluoride (

    
    ) dissolved in 1 mL Water .
    
  • Stir vigorously for 1 hour. A white precipitate may form (this is good).

  • Concentrate the mixture to dryness on a rotary evaporator.

  • Extraction: Add dry Acetone to the solid residue. The product dissolves in acetone; inorganic salts (

    
    , excess 
    
    
    
    ) do not.
  • Filter the acetone solution.

  • Concentrate the filtrate and precipitate with Diethyl Ether .

  • Filter the white solid.

Why this works: The resulting salt (


) is highly stable and can be used directly in Suzuki couplings (with water/alcohol solvents) without the dimerization issues of the free acid [2].

Module 4: Reaction Troubleshooting (FAQ)

Q1: My Suzuki coupling failed. The boronic acid is sitting at the bottom of the flask.

Diagnosis: You likely used a non-polar solvent (Toluene/Dioxane) without enough water or base to solubilize the boronate. The Fix:

  • Add Water: Ensure your solvent ratio is at least 4:1 (Organic:Water).

  • Switch Base: Use Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃. Cesium and Potassium salts have higher solubility in organic/aqueous interfaces.

  • Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This acts as a phase transfer catalyst, shuttling the boronate anion into the organic phase.

Q2: Can I use this molecule in anhydrous Chan-Lam coupling?

Diagnosis: Chan-Lam requires O₂ and often uses DCM/MeCN. The boronic acid will likely dehydrate and crash out. The Fix:

  • Do not use the free acid. Convert it to the Pinacol Ester (Protocol A) first. Pinacol esters react slower in Chan-Lam but remain in solution, ensuring the reaction proceeds.

  • Alternatively, add Molecular Sieves (4Å) and use a soluble base like TEA (Triethylamine) or Pyridine to help solubilize the intermediate.

Q3: How do I purify this if it streaks on silica gel?

Diagnosis: The free boronic acid interacts with the silanols on the silica gel, causing tailing and irreversible adsorption. The Fix:

  • Add 1% Acetic Acid to your eluent (e.g., DCM/MeOH/AcOH).

  • Better Option: Convert to the Pinacol ester before chromatography. The ester moves cleanly on silica.

Module 5: Decision Logic

Use this flow to select the correct strategy for your specific experiment.

SolventLogic Start Start: (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid ReactionType What is the Reaction Type? Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Anhydrous Anhydrous (Chan-Lam, etc.) ReactionType->Anhydrous Purification Purification/Storage ReactionType->Purification Use THF/H₂O (10:1)\n+ Cs₂CO₃ Use THF/H₂O (10:1) + Cs₂CO₃ Suzuki->Use THF/H₂O (10:1)\n+ Cs₂CO₃ Convert to Pinacol Ester\n(Protocol A) Convert to Pinacol Ester (Protocol A) Anhydrous->Convert to Pinacol Ester\n(Protocol A) Convert to Molander Salt\n(Protocol B) Convert to Molander Salt (Protocol B) Purification->Convert to Molander Salt\n(Protocol B)

Figure 2: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Phenylboronic Acid Derivatives

Introduction: The "Polarity Trap" Purifying polar phenylboronic acid (PBA) derivatives presents a unique paradox. These compounds are amphiphilic: the aryl core is lipophilic, while the boronic acid moiety ( ) is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Polarity Trap"

Purifying polar phenylboronic acid (PBA) derivatives presents a unique paradox. These compounds are amphiphilic: the aryl core is lipophilic, while the boronic acid moiety (


) is highly polar and capable of hydrogen bonding. When you add polar substituents (amines, carboxyls, or hydroxyls) to the phenyl ring, the molecule often becomes too water-soluble for standard extraction and too sticky for standard silica chromatography.

This guide moves beyond standard "workup" procedures to address the specific physicochemical challenges of boroxine equilibrium , silanol interactions , and protodeboronation .

Module 1: Chromatographic Isolation

The Issue: You run a TLC, and the spot streaks from the baseline to the solvent front. On a column, the compound elutes as a broad smear or adheres irreversibly to the silica.

The Mechanism: The acidic


 group interacts strongly with the silanol (Si-OH) groups on the surface of silica gel via hydrogen bonding. This reversible adsorption causes peak tailing (streaking).[1]
Protocol A: The "Acidic Mobile Phase" Strategy

Best for: Moderately polar PBAs (e.g., hydroxy- or nitro-substituted).

Standard silica gel can be used if you suppress the ionization of surface silanols and the boronic acid itself.

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase Modifier: You must add an acid to the eluent.[1]

    • Recommended: 1% Acetic Acid (AcOH) in Dichloromethane (DCM)/Methanol (MeOH).[1]

    • Example Gradient: Start with pure DCM (+1% AcOH) and ramp to 10% MeOH/DCM (+1% AcOH).[1]

  • Execution:

    • Pre-flush the column with the acidified solvent system to deactivate active sites.

    • Load the sample.[1] Note: Do not dissolve the sample in pure MeOH for loading, as this broadens the band immediately.

    • Collect fractions. The acid keeps the PBA in its neutral, protonated form, minimizing interaction with the silica.

Protocol B: Reverse Phase (C18) Chromatography

Best for: Highly polar or zwitterionic PBAs (e.g., amino-phenylboronic acids).[1]

When a compound is too water-soluble for normal phase silica, Reverse Phase (RP) is the gold standard.[1]

  • Stationary Phase: C18-bonded silica (or C8).[1]

  • Mobile Phase: Water / Acetonitrile (MeCN) or Water / Methanol.[1]

    • Buffer: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) to prevent ionization.[1]

    • Gradient: 5% MeCN to 50% MeCN over 20 minutes.

  • Advantage: PBAs bind to C18 via the phenyl ring.[1] The polar boronic group interacts with the aqueous mobile phase, allowing for sharp separation based on the hydrophobicity of the aryl core.

Module 2: Extraction & Phase Separation

The Issue: "I extracted with Ethyl Acetate three times, but my product is still in the aqueous layer."

The Mechanism: Polar PBAs have high water solubility (


).[1] Furthermore, at high pH, they form the boronate anion (

), which is completely insoluble in organic solvents.[1]
Protocol C: The pH-Switch Extraction

Logic: You must manipulate the pH relative to the pKa of the boronic acid (typically ~8.8 for PhB(OH)2, but lower for electron-deficient rings).

StatepH ConditionSpeciesSolubility
Basic pH > 10Boronate Anion (

)
Aqueous
Acidic pH < 5Neutral Acid (

)
Organic*

*For very polar derivatives, the neutral form may still be water-soluble.[1] See "Salting Out" below.

Step-by-Step Workflow:

  • Basify: Adjust reaction mixture to pH 10–11 using 1M NaOH.

    • Why? This converts the PBA to the anionic form.

  • Wash: Extract the aqueous layer with

    
     or DCM.[1]
    
    • Result: Impurities (non-acidic organics) move to the organic layer.[1] The PBA stays in the water. Discard organic layer.

  • Acidify: Carefully adjust the aqueous layer to pH 2–3 using 1M HCl.

    • Result: The PBA returns to its neutral form.[1]

  • Extract: Extract immediately with EtOAc or THF.

    • Critical Step: If the compound is highly polar, saturate the aqueous layer with NaCl (Salting Out ) before this extraction to decrease the solubility of organics in the water.

Visualizing the Workflow

PurificationLogic cluster_legend Key Start Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck NotSoluble Standard Workup (Wash with Water/Brine) SolubilityCheck->NotSoluble No Soluble Is it Zwitterionic? (Contains Amine?) SolubilityCheck->Soluble Yes ZwitterionYes Isoelectric Point Precipitation Adjust pH to pI -> Filter Precipitate Soluble->ZwitterionYes Yes ZwitterionNo pH-Switch Extraction Soluble->ZwitterionNo No Step1 1. Basify (pH > 10) 2. Wash with Organic Solvent ZwitterionNo->Step1 Step2 Discard Organic Layer (Removes non-acidic impurities) Step1->Step2 Step3 Acidify Aqueous Layer (pH < 3) + Saturate with NaCl Step2->Step3 Step4 Extract with EtOAc/THF Step3->Step4 Process Process Step Decision Decision Point Success Isolated Product

Caption: Decision tree for selecting the correct extraction strategy based on polarity and functional groups.

Module 3: Structural Integrity & Analysis

The Issue: "My NMR is messy. I see multiple sets of peaks, or the integration is wrong."

The Mechanism: Boronic acids exist in a reversible equilibrium with their dehydrated trimeric form, called boroxines (anhydrides).[1][2] This is driven by entropy and the removal of water.[2]


[1]
Troubleshooting the "Boroxine Cycle"
  • Symptoms: Broad peaks in

    
     NMR; melting points that span 20°C ranges (often reflecting the mixture of acid and anhydride).
    
  • The Fix (NMR): Add a drop of

    
     to your NMR tube (if using 
    
    
    
    or
    
    
    ).[1] This pushes the equilibrium entirely back to the monomeric boronic acid species, sharpening the spectrum.
  • The Fix (Storage): Recrystallize from a water-containing solvent (e.g., Acetonitrile/Water).[1] Store in a sealed vial at low temperature.

The Danger Zone: Protodeboronation

The Issue: The Boron group disappears entirely, replaced by a Hydrogen.[3] Mechanism: Under basic conditions (especially with heating), the boronate anion can undergo C-B bond cleavage.[1] This is accelerated by metal catalysts (Pd, Cu) often present in the reaction.[1]

Prevention Protocol:

  • Avoid Strong Base + Heat: Never heat a PBA in strong base (NaOH/KOH) for extended periods.[1]

  • Mild Workup: If your compound is sensitive, use weaker bases (Carbonates, Phosphates) during the reaction and avoid heating during the extraction concentration step (keep rotavap bath < 40°C).[1]

Frequently Asked Questions (FAQ)

Q1: I cannot separate my boronic acid from the pinacol ester starting material. What do I do? A: Pinacol esters hydrolyze very slowly.[1]

  • Method 1 (Chemical): Treat the mixture with sodium periodate (

    
    ) in aqueous acetone/THF.[1] This specifically cleaves the pinacol diol, liberating the free acid.
    
  • Method 2 (Physical): Convert the free acid to the potassium trifluoroborate salt (

    
    ) using 
    
    
    
    . This salt precipitates from organics, leaving the pinacol ester in solution.[1] The salt can be hydrolyzed back to the acid or used directly in couplings.

Q2: My compound is an amino-phenylboronic acid. It won't extract into organics at ANY pH. A: You are dealing with a zwitterion.[1] At low pH, the amine is protonated (


); at high pH, the boron is anionic (

).[1]
  • Solution: Find the Isoelectric Point (pI) .[1] Carefully adjust the pH to the neutral range (usually pH 6–7) where the net charge is zero. The compound may precipitate out of the water. Filter it. If it doesn't precipitate, use C18 Reverse Phase chromatography (water/methanol) to desalinate and purify.[1]

Q3: Can I use Acetone to recrystallize? A: Avoid Acetone. Boronic acids can form cyclic boronate esters with acetone (and other diols/ketones) under dehydrating conditions, complicating analysis.[1] Use EtOAc, Hexane, Water, or Acetonitrile.[1]

References

  • Kuivila, H. G., et al. (1961).[1] Base-catalyzed Protodeboronation of Areneboronic Acids.[1][4] Journal of the American Chemical Society. Link[1]

  • Hall, D. G. (Ed.).[1][5] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][5][6] Wiley-VCH.[1][5] (Chapter 1: Structure, Properties, and Preparation).[1] Link[1]

  • Tokunaga, Y., et al. (2002).[1] Thermodynamic Parameters for the Formation of Boroxine.[2][7][8] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Santini, R., et al. (1988).[1] A mild and efficient method for the preparation of arylboronic acids. Journal of Organic Chemistry.[1][9] Link[1]

  • IUPAC. (2023).[1] Standard Protocols for Boronic Acid Purification.[1] (General reference to standard laboratory practices documented in Org. Synth. procedures).

Sources

Optimization

workup procedures to remove boronic acid byproducts from reaction mixtures

The following technical guide is designed for researchers and process chemists dealing with the persistent challenge of boronic acid removal in organic synthesis, particularly following Suzuki-Miyaura cross-couplings. To...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the persistent challenge of boronic acid removal in organic synthesis, particularly following Suzuki-Miyaura cross-couplings.

Topic: Workup procedures to remove boronic acid byproducts from reaction mixtures. Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Strategic Overview: The "Sticky" Boron Problem

Why is this difficult? Boronic acids (


) and their esters are notoriously difficult to remove due to their amphiphilic nature . They often possess solubility profiles similar to the desired cross-coupling products, leading to co-elution during chromatography ("streaking"). Furthermore, they exist in a dynamic equilibrium between the free acid, boroxine trimer (anhydride), and various ester forms, complicating purification.

The Solution Architecture: We categorize removal strategies into three distinct mechanisms:

  • Phase-Switching (Complexation): Converting the lipophilic boronic acid into a highly hydrophilic, water-soluble complex (e.g., Sorbitol/Mannitol).

  • Chemical Scavenging: Using solid-supported reagents to physically bind and filter out the boron species (e.g., PS-DEAM).

  • Oxidative Destruction: Chemically converting the boronic acid into a phenol or alcohol, which has a distinct polarity and can be easily separated.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient workup for your specific reaction mixture.

BoronRemovalDecision Start Start: Reaction Complete (Excess Boronic Acid Present) ProductStable Is your product oxidatively stable? Start->ProductStable Oxidative Method A: Oxidative Workup (H2O2 / NaOH) ProductStable->Oxidative Yes (Stable) AcidBaseSensitive Is product acid/base sensitive? ProductStable->AcidBaseSensitive No (Sensitive) Sorbitol Method B: Sorbitol/Mannitol Extraction AcidBaseSensitive->Sorbitol No (Standard) Scavenger Method C: Polymer-Supported Scavenging (PS-DEAM) AcidBaseSensitive->Scavenger Yes (Highly Sensitive) Chromatography Method D: Modified Silica Chromatography Sorbitol->Chromatography If residues remain

Figure 1: Decision tree for selecting the appropriate boronic acid removal strategy based on product stability.

Detailed Protocols

Protocol A: The Sorbitol "Phase-Switch" Extraction

Best for: Standard Suzuki couplings where the product is stable to mild aqueous base. Mechanism: 1,2-diols (like sorbitol) form a cyclic boronate ester with the boronic acid. This complex is significantly more Lewis acidic than the free boronic acid, allowing it to readily accept a hydroxide ion to form a stable, water-soluble tetrahedral boronate anion [1].

Step-by-Step Guide:

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Toluene). Avoid DCM if possible, as it can sometimes form emulsions with sorbitol solutions.

  • Preparation of Wash Solution: Prepare a 1.0 M aqueous D-Sorbitol solution containing 1.0 M Na₂CO₃ (or K₂CO₃).

    • Note: The base is critical to drive the equilibrium toward the anionic tetrahedral complex.

  • Extraction: Wash the organic layer with the Sorbitol/Carbonate solution (3 x Vol).

    • Observation: The boronic acid partitions into the aqueous phase as the sorbitol complex.[1]

  • Rinse: Wash the organic layer once with water and once with brine to remove residual sorbitol.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Quantitative Comparison of Polyols:

Reagent Solubility in Water Complex Stability Constant (K) Cost Recommendation
D-Sorbitol High High Low Primary Choice
Mannitol Medium High Low Good Alternative

| Pinacol | Low | Very High | High | Avoid for removal (forms lipophilic esters) |

Protocol B: Polymer-Supported Scavenging (PS-DEAM)

Best for: Late-stage pharmaceutical intermediates, high-throughput parallel synthesis, or acid/base sensitive compounds. Mechanism: PS-DEAM (Polystyrene-bound Diethanolamine) acts as a solid-phase ligand. The resin-bound amine coordinates to the boron, effectively anchoring it to the solid support [2].

Step-by-Step Guide:

  • Resin Calculation: Calculate the theoretical excess of boronic acid remaining. Use 2–3 equivalents of PS-DEAM resin relative to the residual boronic acid.[2]

  • Solvent Selection: Ensure the reaction solvent is compatible (THF, DCM, DMF, and MeOH are all suitable).[2]

  • Incubation: Add the dry PS-DEAM resin directly to the reaction mixture (or the crude dissolved in solvent).

  • Agitation: Shake or stir gently at room temperature for 4–16 hours .

    • Tip: Do not use magnetic stirring bars that grind the resin; use an orbital shaker or overhead stirrer.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The boronic acid remains bound to the resin.[3]

  • Wash: Rinse the resin cake with solvent to recover any physically trapped product.

Protocol C: Oxidative Workup ("The Kill Method")

Best for: Products that are robustly stable to oxidation (e.g., simple biaryls) but difficult to separate from their boronic acid precursors. Mechanism: Hydrogen peroxide oxidizes the C-B bond (via boron-migration) to form a borate ester, which hydrolyzes to a phenol (from aryl boronic acids) or alcohol. Phenols are easily removed by basic extraction [3].

Step-by-Step Guide:

  • Quench: Cool the reaction mixture to 0°C.

  • Oxidant Addition: Add 30% H₂O₂ (approx. 2–5 equiv relative to boron) dropwise.

    • Safety Alert: This reaction is exothermic. Monitor temperature.

  • Activation: Add 1M NaOH (2 equiv) to facilitate the hydrolysis. Stir for 1 hour at room temperature.

  • Separation:

    • If product is neutral: Extract with organic solvent.[4] The byproduct (phenol) will remain in the basic aqueous layer (as phenoxide).

    • If product is acidic: Acidify carefully to pH ~4-5 (if product allows) or rely on the polarity difference between the product and the newly formed phenol for chromatographic separation.

Troubleshooting & FAQs

Q1: I used the Sorbitol wash, but I still see boronic acid in my NMR.

  • Diagnosis: The pH of the aqueous wash was likely too neutral.

  • Fix: Ensure you included Na₂CO₃ or NaOH in the sorbitol solution. The formation of the water-soluble complex is pH-dependent; the boron atom must be quaternized (tetrahedral anion) to be fully water-soluble. Without base, the neutral sorbitol-boronate ester might partition back into the organic phase.

Q2: My product is a boronic ester, but I want to remove the unreacted boronic acid starting material. How do I differentiate them?

  • Strategy: This is difficult because they are chemically similar.

  • Solution: Use PS-DEAM resin .[2] The resin binds free boronic acids much faster than bulky pinacol esters. Alternatively, flash chromatography using 1-5% Triethylamine in the mobile phase can sometimes separate the free acid (which streaks/binds to silica) from the ester (which elutes).

Q3: The oxidative workup turned my reaction mixture black/tarry.

  • Diagnosis: Your product or the catalyst residues were sensitive to aggressive oxidation.

  • Fix: Switch to the Sorbitol method (Protocol A). If you must use oxidation, try Sodium Perborate (NaBO₃) as a milder alternative to liquid H₂O₂.

Q4: Can I use Pinacol to remove boronic acid?

  • Clarification: Adding pinacol will convert the boronic acid to a pinacol boronate. This makes it more lipophilic, not less. This is a purification strategy (to isolate the boron species), not a removal strategy. However, if the pinacol ester has a significantly different Rf from your product, you can use this to facilitate chromatographic separation.

Visualizing the Sorbitol Mechanism

Understanding the chemical transformation is key to troubleshooting.

SorbitolMechanism cluster_phase Phase Transfer Step1 Lipophilic Boronic Acid (Organic Layer) Complex Tetrahedral Boronate Complex (Anionic & Water Soluble) Step1->Complex 1,2-Diol Binding + OH- Attack Sorbitol Sorbitol + Base (Aqueous Layer) Sorbitol->Complex

Figure 2: Mechanism of phase-switching. The neutral, lipophilic boronic acid is converted into a polar, anionic complex upon reaction with sorbitol and base.

References

  • Sorbitol Extraction Method: Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 49(28), 5156–5188. [Link]

  • Polymer-Supported Scavenging: Biotage Application Note. Polymer-Bound Diethanolamine (PS-DEAM) for Boronic Acid Scavenging. [Link] (General Reference for PS-DEAM applications)

  • Oxidative Workup & Stability: Bull, S. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). [Link]

  • General Purification Strategies: Hall, D. G. (Ed.).[3][4][5] (2011).[1][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[7] [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(2-hydroxyethylcarbamoyl)phenylboronic acid

This technical guide addresses the recrystallization and purification of 3-(2-hydroxyethylcarbamoyl)phenylboronic acid (CAS 955422-14-7). Topic: Purification & Recrystallization Protocols Product: 3-(2-hydroxyethylcarbam...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the recrystallization and purification of 3-(2-hydroxyethylcarbamoyl)phenylboronic acid (CAS 955422-14-7).

Topic: Purification & Recrystallization Protocols Product: 3-(2-hydroxyethylcarbamoyl)phenylboronic acid Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Physicochemical Challenge

Purifying 3-(2-hydroxyethylcarbamoyl)phenylboronic acid presents a unique dual challenge compared to standard organic molecules. You are managing two competing equilibria simultaneously:

  • The Boroxine Cycle: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines/anhydrides). This process is reversible but solvent-dependent.

  • Amide-Driven Polarity: The N-(2-hydroxyethyl)amide side chain significantly increases polarity and hydrogen-bonding capability, making the compound prone to "oiling out" in standard lipophilic solvent systems (e.g., Hexanes/EtOAc).

This guide provides self-validating protocols to isolate the pure free acid form while suppressing anhydride formation.

Part 1: Solvent Selection Strategy

Q: What is the primary recommended solvent system?

A: Aqueous Ethanol or Water (High Purity).

The Logic: To isolate the boronic acid (and not the boroxine), the crystallization medium must possess sufficient water activity (


) to push the equilibrium toward the hydrated form.


  • Solvent: Water (100%) or Ethanol:Water (9:1 to 5:1 v/v).

  • Mechanism: The presence of water hydrolyzes any boroxine impurities back to the monomeric acid. The amide side chain ensures good solubility in hot aqueous alcohols, while the phenyl ring drives precipitation upon cooling.

Q: Can I use Ethyl Acetate or Dichloromethane?

A: generally, No—with a caveat. Non-polar or moderately polar aprotic solvents (DCM, EtOAc, Toluene) often favor the formation of the boroxine (anhydride) because they facilitate the azeotropic removal of water or simply lack the water required to stabilize the acid form. Furthermore, the hydroxyethyl group often leads to oiling out in these solvents.

Q: What if the compound is too soluble in water?

A: Switch to Acetonitrile (MeCN). Acetonitrile is a "Goldilocks" solvent for polar amides. It dissolves the compound well at reflux (


) but has poor solubility at 

.
  • Refinement: If boroxine formation is observed (via NMR), add 1-2% water to the MeCN during the reflux stage.

Part 2: Visualization & Decision Logic

Solvent System Decision Tree

SolventSelection Start Start: Crude Material Target Target Form? Start->Target Acid Free Boronic Acid (-B(OH)2) Target->Acid Most Common Anhydride Boroxine/Anhydride (Trimer) Target->Anhydride Storage Form Solvent1 Primary: H2O or EtOH:H2O Acid->Solvent1 High Polarity Solvent2 Secondary: MeCN (+ 1% H2O) Acid->Solvent2 Moderate Polarity Solvent3 Non-Polar: Toluene/DCM (Dean-Stark) Anhydride->Solvent3 Issue Issue: Oiling Out? Solvent1->Issue Action1 Add Seed Crystal Slow Cool Issue->Action1 Yes Action2 Switch to MeCN Issue->Action2 Severe

Figure 1: Decision logic for selecting the crystallization solvent based on the desired final state (Acid vs. Anhydride) and handling solubility issues.

Part 3: Troubleshooting Guides

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The compound is forming a supersaturated liquid phase (oil) before organizing into a crystal lattice. This is common with the 2-hydroxyethyl chain, which disrupts packing.

Corrective Workflow:

  • The Cloud Point Method: Dissolve in hot solvent (e.g., Ethanol). Add anti-solvent (e.g., Water or Hexane) dropwise at reflux until the solution just turns turbid (cloud point).

  • Re-dissolve: Add a single drop of the good solvent (Ethanol) to clear the solution.

  • Seeding (Critical): Cool to room temperature. If oil forms, reheat to dissolve. Add a "seed" crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel to cool it over 4-6 hours. Rapid cooling promotes oiling.

Issue 2: NMR Shows Mixed Species (Broad Peaks)

Diagnosis: You likely have a mixture of the monomeric acid and the boroxine trimer. Validation: Check the


 NMR. Boronic acids typically appear around 

28-32 ppm, while boroxines may shift slightly or broaden significantly. Fix: Recrystallize from Water or Aqueous Acetone .[1][2] The water drives the hydrolysis. Ensure the drying step is not too harsh (avoid high vacuum at high heat for extended periods, which dehydrates the acid).

Part 4: Validated Experimental Protocols

Protocol A: Aqueous Ethanol Recrystallization (Standard)

Best for: Routine purification of crude material.

StepActionTechnical Note
1 Suspend 1.0 g of crude solid in 5 mL Ethanol (95%) .Do not use absolute ethanol; the water content helps stability.
2 Heat to reflux (

).
If solid remains, add Ethanol in 0.5 mL portions until dissolved.
3 Remove from heat. Add Water dropwise.Stop immediately when persistent turbidity is observed.
4 Add 1-2 drops of Ethanol to clear the solution.Creates a saturated solution near the metastable limit.
5 Controlled Cooling: Let stand at RT for 2 hours.Do not place directly in an ice bath.
6 Filter and wash with cold Ethanol:Water (1:1).
7 Dry in air or vacuum oven at

.
Warning: Drying

under high vacuum may convert surface to boroxine.
Protocol B: Acetonitrile Rescue (For Oiling Material)

Best for: Material that refuses to solidify in alcohols.

  • Dissolve crude material in minimal Acetonitrile (MeCN) at reflux.

  • If the solution is colored, treat with activated charcoal for 5 mins, then filter hot through Celite.

  • Allow the filtrate to cool to room temperature undisturbed.

  • If no crystals form after 1 hour, place in a

    
     freezer overnight.
    
  • Collect crystals by filtration.

Part 5: Mechanism of Action (The "Why")

Boroxine-Acid Equilibrium Pathway

BoroxineEquilibrium Acid 3x Boronic Acid (Monomer) Transition Dehydration (- 3 H2O) Acid->Transition Heat / Vacuum Non-polar Solvent Transition->Acid Boroxine Boroxine (Cyclic Trimer) Transition->Boroxine Boroxine->Transition + H2O Aqueous Solvent

Figure 2: The reversible dehydration pathway. Successful isolation of the acid requires blocking the forward reaction (dehydration) by maintaining water activity.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (Definitive text on boronic acid equilibria).

  • Santucci, L., & Gilman, H. (1958). Hyper- and Hypo-glycemic Agents with the Boron-Carbon Linkage. Journal of the American Chemical Society. (Foundational work on boronic acid recrystallization from aqueous media).

  • Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. (Data on solubility profiles in polar vs. non-polar solvents).

  • Sigma-Aldrich. (n.d.).[4] 3-[(2-Hydroxyethyl)carbamoyl]benzeneboronic acid Product Specification. (Confirming structure and physical form).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its proton spectrum, offer a validated experimental protocol for data acquisition, and compare the utility of ¹H NMR with other essential analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of boronic acid derivatives.

The Central Role of ¹H NMR in Structural Elucidation

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule featuring a phenylboronic acid moiety, crucial for applications like Suzuki coupling and as a saccharide sensor, and a hydroxyethyl-carbamoyl side chain that can modulate solubility and provide a vector for further functionalization.[1][2] Given this structural complexity, ¹H NMR spectroscopy stands as the primary and most informative technique for initial structural verification and purity assessment. It provides a detailed fingerprint of the molecule by mapping the distinct chemical environments of every proton.

However, boronic acids present unique challenges, such as the tendency to form cyclic trimeric anhydrides known as boroxines, which can complicate spectral interpretation.[3] This guide will address these challenges and provide methodologies to ensure accurate and reproducible results.

Molecular Structure and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first dissect the molecule into its constituent proton environments. The structure below is labeled to facilitate the assignment of NMR signals.

molecule_structure cluster_phenyl Aromatic Core cluster_carbamoyl Carbamoyl Linker cluster_ethyl Hydroxyethyl Chain C1 C C2 C C1->C2 BOH2 B(OH)₂ C1->BOH2 C3 C C2->C3 H_a Ha C2->H_a C4 C C3->C4 C_amide C=O C3->C_amide C5 C C4->C5 H_b Hb C4->H_b C6 C C5->C6 H_c Hc C5->H_c C6->C1 H_d Hd C6->H_d N_amide N C_amide->N_amide H_amide He (NH) N_amide->H_amide CH2_f CH₂ (f) N_amide->CH2_f CH2_g CH₂ (g) CH2_f->CH2_g OH_h OH (h) CH2_g->OH_h

Caption: Labeled structure of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid.

Predicted Spectral Features:
  • Aromatic Protons (Ha, Hb, Hc, Hd): These four protons reside on the benzene ring. Due to the meta-substitution pattern, they will appear in the downfield region (δ ≈ 7.3–8.2 ppm) as a complex set of multiplets.[4][5] The proton ortho to the electron-withdrawing carbamoyl group (Hd) and the proton ortho to the boronic acid group (Ha) are expected to be the most deshielded.

  • Amide Proton (He): The amide N-H proton typically appears as a broad singlet (δ ≈ 8.0–9.0 ppm). Its chemical shift is sensitive to solvent, concentration, and temperature. The broadness arises from quadrupolar coupling with the nitrogen atom and chemical exchange.[6][7]

  • Ethyl Protons (Hf, Hg): These two methylene groups form an A₂B₂ system, which often manifests as two triplets.

    • -N-CH₂- (Hf): These protons, adjacent to the amide nitrogen, are expected around δ ≈ 3.4–3.6 ppm.

    • -CH₂-O- (Hg): These protons, adjacent to the electronegative oxygen, will be further downfield, around δ ≈ 3.6–3.8 ppm.[8]

  • Hydroxyl Proton (Hh): The alcohol O-H proton gives a broad, exchangeable signal whose position is highly variable (δ ≈ 4.5–5.5 ppm), depending on experimental conditions.[6]

  • Boronic Acid Protons (-B(OH)₂): These protons are highly exchangeable and often produce a very broad signal that can be difficult to distinguish from the baseline. In many cases, they are not observed in standard ¹H NMR spectra.[9]

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

A self-validating protocol is crucial for obtaining reliable data. The following workflow is designed to confirm structural features and mitigate common issues associated with boronic acid analysis.

workflow cluster_prep Protocol 1: Standard Acquisition cluster_validation Protocol 2: D₂O Exchange (Validation) A Sample Prep: ~10 mg of compound in 0.7 mL DMSO-d₆. Vortex to dissolve. B Instrument Setup: 400 MHz Spectrometer. Acquire 16-32 scans. A->B C Data Processing: Phase and baseline correction. Calibrate to residual DMSO peak (δ 2.50 ppm). Integrate signals. B->C D Add 1-2 drops of D₂O to the NMR tube from Protocol 1. Shake gently. C->D Proceed to Validation E Re-acquire Spectrum: Use identical parameters. D->E F Analysis: Confirm disappearance of NH, OH, and B(OH)₂ signals. E->F

Caption: Recommended workflow for ¹H NMR analysis and validation.

Rationale for Experimental Choices:
  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the compound, and its hydrogen-bond accepting nature helps to break up the boroxine trimers that can form in less polar solvents like CDCl₃, thereby preventing signal broadening and spectral complexity.[3][10] Furthermore, it allows for the clear observation of exchangeable N-H and O-H protons.

  • D₂O Exchange: This simple, rapid experiment is a cornerstone of trustworthy spectral assignment. Protons attached to heteroatoms (O, N) are acidic and will readily exchange with deuterium from D₂O. Their corresponding signals will disappear from the spectrum, providing unambiguous confirmation of the -OH and -NH peaks.[6]

Summary of Expected Data and Interpretation

The data below represents a typical ¹H NMR profile for the target compound in DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Key Insights
Ha, Hb, Hc, Hd 7.30 - 8.20Multiplet (m)4HSignals correspond to the aromatic ring. The complex pattern is characteristic of a 1,3-disubstituted benzene ring.
He (NH) 8.30 - 8.60Triplet (t) or Broad Singlet (br s)1HAmide proton. Coupling to the adjacent CH₂ (Hf) may be observed as a triplet in DMSO. Disappears upon D₂O exchange.
Hf (-N-CH₂-) 3.40 - 3.60Multiplet (m)2HMethylene group adjacent to the amide nitrogen. Coupled to both NH (He) and CH₂ (Hg).
Hg (-CH₂-O-) 3.60 - 3.80Multiplet (m)2HMethylene group adjacent to the hydroxyl oxygen. Deshielded by the electronegative oxygen atom.
Hh (OH) 4.80 - 5.20Triplet (t) or Broad Singlet (br s)1HAlcohol proton. Coupling to the adjacent CH₂ (Hg) may be visible as a triplet. Disappears upon D₂O exchange.
B(OH)₂ ~8.0 (variable)Very Broad Singlet (br s)2HOften not observed or appears as a very broad, low-intensity hump. Disappears upon D₂O exchange.

Comparative Analysis with Alternative Techniques

While ¹H NMR is the primary tool for structural confirmation, a comprehensive characterization relies on a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations for this Molecule
¹H NMR Detailed proton environment, connectivity (via coupling), and relative proton count.Rapid, non-destructive, provides unambiguous structural fingerprint.Can be complicated by boroxine formation; limited molecular weight information.[3]
Mass Spectrometry (ESI-MS) Accurate molecular weight and elemental formula (HRMS).High sensitivity, confirms molecular formula.Does not provide detailed structural or isomeric information. Boronic acids can form adducts or dehydrate in the source.[11]
HPLC / UPLC Purity assessment and quantification.Excellent for determining purity and identifying non-isomeric impurities.[11][12]On-column hydrolysis of the boronic acid can be a challenge, requiring careful method development.[3][13]
¹¹B NMR Direct observation of the boron nucleus.Confirms the presence and electronic environment of the boronic acid. A chemical shift around δ 19-30 ppm is typical for arylboronic acids.Requires a multinuclear NMR probe; provides information only about the boron center.[9]
¹³C NMR Information on the carbon skeleton of the molecule.Confirms the number of unique carbon environments.Lower sensitivity and longer acquisition times compared to ¹H NMR.

Conclusion

The ¹H NMR spectrum of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid provides a wealth of structural information that is essential for its validation. By using an appropriate solvent like DMSO-d₆ and performing a confirmatory D₂O exchange experiment, researchers can overcome common analytical hurdles such as boroxine formation and unambiguously assign all proton signals. While powerful, ¹H NMR should be used in concert with complementary techniques like mass spectrometry for molecular weight confirmation and chromatography for purity assessment to achieve a complete and robust characterization required for demanding applications in research and development.

References

  • Royal Society of Chemistry. (2013). Analytical Methods.
  • Caputo, J. A., et al. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Santos, D. F., et al. (n.d.). ¹H NMR Spectra of 2-hydroxyethylamine stearate 2-HEAS. ResearchGate.
  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • PubChem. (n.d.). N-(2-Hydroxyethyl)ethylenediamine.
  • BenchChem. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples.
  • ResearchGate. (n.d.). Structural characterization of the materials. (A) ¹H NMR spectra (300....
  • BOC Sciences. (n.d.). (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic Acid: A Powerful Boronic Acid Derivative.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • University of Wisconsin. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.
  • Cal Poly Pomona. (n.d.). ¹H NMR Chemical Shifts.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
  • ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) ¹H NMR spectrum.
  • Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones.

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Comparative

A Researcher's Guide to ¹¹B NMR Shifts: Distinguishing Free and Esterified Phenylboronic Acid Amides

For researchers in medicinal chemistry and materials science, phenylboronic acids and their derivatives are indispensable tools. Their ability to form reversible covalent bonds with diols makes them central to applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, phenylboronic acids and their derivatives are indispensable tools. Their ability to form reversible covalent bonds with diols makes them central to applications ranging from glucose sensing to dynamic covalent chemistry. Within this class of compounds, phenylboronic acid amides offer a rich scaffold for further functionalization. A key analytical challenge, however, lies in the precise characterization of these molecules, particularly in distinguishing the free boronic acid from its various esterified forms. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and powerful solution to this challenge.

This guide offers an in-depth comparison of the ¹¹B NMR chemical shifts of free versus esterified phenylboronic acid amides. We will explore the underlying principles governing these shifts, present supporting experimental data, and provide a detailed protocol for acquiring high-quality ¹¹B NMR spectra.

The Decisive Factor: Boron Hybridization and Coordination

The ¹¹B nucleus is highly sensitive to its local electronic environment, making ¹¹B NMR an excellent probe for structural elucidation.[1][2] The most significant factor influencing the ¹¹B NMR chemical shift is the hybridization and coordination number of the boron atom.[1]

  • Trigonal (sp²-hybridized) Boron: In free phenylboronic acids and their trigonal esters, the boron atom is three-coordinate and possesses an empty p-orbital. This arrangement results in a less shielded boron nucleus, leading to a resonance at a lower magnetic field (downfield).

  • Tetrahedral (sp³-hybridized) Boron: Upon reaction with certain diols or in the presence of a Lewis base, the boron atom can become four-coordinate. This change in coordination to a tetrahedral geometry leads to increased shielding of the boron nucleus, resulting in a characteristic upfield shift in the ¹¹B NMR spectrum.[3][4]

This fundamental difference in chemical shift between sp² and sp³ hybridized boron is the primary diagnostic tool for distinguishing free and esterified phenylboronic acid amides.

¹¹B NMR Signatures of Free Phenylboronic Acid Amides

Free phenylboronic acid amides in solution typically exist as trigonal planar (sp²-hybridized) species. Consequently, their ¹¹B NMR spectra are characterized by a relatively broad signal in the downfield region, generally between δ 27 and 33 ppm .[4] The amide functionality on the phenyl ring can subtly influence the precise chemical shift through its electronic donating or withdrawing effects on the aromatic system, which in turn affects the electron density at the boron center.

In the solid state, boronic acids can form cyclic anhydrides known as boroxines. These species are also trigonal but tend to resonate at a slightly lower field (further downfield) than their monomeric counterparts, typically around δ 33 ppm .[4]

The Esterification Effect: A Tale of Two Geometries

The esterification of a phenylboronic acid amide with an alcohol or a diol can lead to two distinct types of boronate esters, each with a unique ¹¹B NMR signature.

Trigonal Boronate Esters

Reaction with monofunctional alcohols or sterically hindered diols, such as pinacol, often results in the formation of trigonal boronate esters. In these esters, the boron atom remains sp²-hybridized and three-coordinate. As a result, the ¹¹B NMR chemical shift remains in the downfield region, very similar to the free boronic acid, typically in the range of δ 30 to 34 ppm .[5][6] This can sometimes make it challenging to distinguish between the free acid and its trigonal ester based solely on the ¹¹B NMR chemical shift.

Tetrahedral Boronate Esters

When a phenylboronic acid amide reacts with a 1,2- or 1,3-diol that can form a five- or six-membered ring with the boron atom, a tetrahedral (sp³-hybridized) boronate ester is formed. This structural change from a trigonal to a tetrahedral geometry at the boron center leads to a significant upfield shift in the ¹¹B NMR spectrum. The signals for these tetrahedral boronate esters typically appear in the range of δ 2 to 15 ppm .[3] This dramatic upfield shift is a clear and unambiguous indicator of the formation of a tetrahedral boronate ester.

The following diagram illustrates the change in boron coordination and the corresponding effect on the ¹¹B NMR chemical shift.

G Free_Acid Free Phenylboronic Acid Amide (sp², trigonal) δ ~ 27-33 ppm Trigonal_Ester Trigonal Boronate Ester (e.g., pinacol ester) (sp², trigonal) δ ~ 30-34 ppm Free_Acid->Trigonal_Ester + Pinacol Tetrahedral_Ester Tetrahedral Boronate Ester (e.g., with aminodiol) (sp³, tetrahedral) δ ~ 2-15 ppm Free_Acid->Tetrahedral_Ester + Aminodiol

Caption: Boron environment and corresponding ¹¹B NMR shifts.

Comparative Data Summary

The table below summarizes the typical ¹¹B NMR chemical shift ranges for free and esterified phenylboronic acid derivatives.

Compound TypeBoron HybridizationCoordination NumberTypical ¹¹B NMR Chemical Shift (δ, ppm)
Free Phenylboronic Acid Amidesp²327 - 33
Trigonal Boronate Ester (e.g., Pinacol Ester)sp²330 - 34[6]
Tetrahedral Boronate Ester (e.g., with Aminodiol)sp³42 - 15[3]

Experimental Protocol for ¹¹B NMR Spectroscopy

Acquiring high-quality ¹¹B NMR spectra requires attention to specific experimental parameters. The following is a general protocol that can be adapted for various instruments.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the phenylboronic acid amide or its ester derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Crucially, use a quartz NMR tube. Standard borosilicate glass tubes contain boron and will produce a broad background signal that can obscure the signal from your sample.[3]

    • Ensure the sample is fully dissolved to obtain sharp signals.

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

    • Lock and shim the instrument on the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Spectral Width (SW): A spectral width of at least 200 ppm (e.g., from -50 to 150 ppm) is recommended to cover the full range of possible boron chemical shifts.

    • Transmitter Offset (O1p): Center the spectral width around δ 50 ppm.

    • Acquisition Time (AQ): Typically 0.1 to 0.5 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Number of Scans (NS): Due to the lower sensitivity and the quadrupolar nature of the ¹¹B nucleus, a larger number of scans is often required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.[3]

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 1-10 Hz) to improve the signal-to-noise ratio of the typically broad ¹¹B signals.

    • Reference the spectrum to an external standard, such as BF₃·OEt₂ (δ 0 ppm).

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent Quartz_Tube Use a Quartz NMR Tube Dissolve->Quartz_Tube Tune_Probe Tune Probe to ¹¹B Frequency Quartz_Tube->Tune_Probe Lock_Shim Lock and Shim Tune_Probe->Lock_Shim Set_Params Set Acquisition Parameters Lock_Shim->Set_Params Acquire Acquire Data (≥1024 scans) Set_Params->Acquire Line_Broadening Apply Exponential Line Broadening Acquire->Line_Broadening Reference Reference Spectrum Line_Broadening->Reference Analyze Analyze Chemical Shift Reference->Analyze

Caption: ¹¹B NMR experimental workflow.

Conclusion

¹¹B NMR spectroscopy is an invaluable technique for the structural characterization of phenylboronic acid amides and their esters. The key to distinguishing between the free acid and its esterified forms lies in understanding the profound effect of boron's hybridization and coordination number on the ¹¹B NMR chemical shift. A significant upfield shift is a hallmark of the transition from a trigonal sp² boron in the free acid or a trigonal ester to a tetrahedral sp³ boron in a cyclic boronate ester. By following the experimental guidelines provided, researchers can confidently utilize ¹¹B NMR to monitor reactions, confirm structures, and gain deeper insights into the behavior of these versatile molecules.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • El-l-Hafidi, M., Faco, I., & Hamze, A. (2023). ¹¹B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. ChemRxiv. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

  • Gabbaï, F. P., & Melaimi, M. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(10), 3636–3649. [Link]

  • Valenzuela, S. A. (2022). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Royal Society of Chemistry. (2011). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • Santacruz-Juárez, E., Nájera-García, D., Santillan, R., & Farfán, N. (2018). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Revista de la Sociedad Química de México, 57(2), 99-109. [Link]

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Validation

A Comparative Guide to the Reactivity of Meta vs. Para-Substituted Amide Phenylboronic Acids

Authored by: A Senior Application Scientist Introduction Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility extends to applications in medicinal chemistry, chemical biology, and materials science. The reactivity of a phenylboronic acid is not static; it can be meticulously tuned by introducing substituents onto the phenyl ring. These substituents, through a combination of electronic and steric effects, modulate the acid's properties, influencing reaction rates, yields, and even catalytic pathways.

This guide provides an in-depth comparison of the reactivity of phenylboronic acids bearing an amide substituent at the meta versus the para position. The amide group presents a fascinating case due to its dual electronic nature—it is inductively electron-withdrawing yet can be a resonance electron-donor. Understanding how its position dictates its net effect is crucial for researchers, scientists, and drug development professionals aiming to harness these compounds for specific synthetic outcomes. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols for assessing reactivity in your own laboratory.

The Decisive Role of Substituent Position: An Electronic Tug-of-War

The reactivity of a substituted phenylboronic acid is fundamentally governed by the electron density at the boronic acid moiety and the ipso-carbon to which it is attached. The amide substituent exerts its influence through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The electronegative oxygen and nitrogen atoms in the amide group pull electron density away from the phenyl ring through the sigma bond framework. This is an electron-withdrawing effect that is distance-dependent, weakening as the number of bonds increases.

  • Resonance Effect (+R): The lone pair of electrons on the amide nitrogen can be delocalized into the pi-system of the phenyl ring. This is an electron-donating effect that increases electron density at the ortho and para positions.

The position of the amide group determines which of these effects dominates, leading to significant differences in reactivity between the meta and para isomers.

Para-Amide Substitution: Resonance Donation Dominates

When the amide group is at the para position, its nitrogen lone pair can effectively delocalize into the aromatic ring, increasing electron density at the ortho and para positions. This +R effect generally outweighs the -I effect, making the ring, as a whole, more electron-rich than unsubstituted benzene. This has a profound impact on the boronic acid's Lewis acidity.

Meta-Amide Substitution: Inductive Withdrawal is Key

At the meta position, the resonance donation from the nitrogen lone pair cannot be extended to the carbon bearing the boronic acid.[2][3] Consequently, the primary influence felt by the boronic acid group is the electron-withdrawing inductive effect (-I) of the amide's carbonyl. This results in a more electron-deficient phenyl ring compared to the para isomer.

Caption: Electronic effects of para vs. meta amide substitution.

Comparative Analysis of Reactivity Metrics

The electronic differences between the isomers translate directly into measurable properties, primarily Lewis acidity (pKa) and performance in catalytic reactions.

Lewis Acidity (pKa)

A boronic acid (R-B(OH)₂) is a Lewis acid that accepts a hydroxide ion to form a tetrahedral boronate species (R-B(OH)₃⁻). This transformation is critical, as the boronate is often the more reactive species in cross-coupling reactions.[1] The equilibrium of this reaction is described by the pKa. A lower pKa value indicates a stronger Lewis acid, meaning the boronate form is favored at a lower pH.

Electron-withdrawing groups stabilize the negatively charged boronate, thus lowering the pKa (increasing acidity).[2][4] Conversely, electron-donating groups destabilize the boronate, raising the pKa (decreasing acidity).

Based on this principle:

  • Meta-Amide Phenylboronic Acid: The dominant -I effect makes the boron atom more electrophilic, stabilizing the resulting boronate. This leads to a lower pKa (higher acidity).

  • Para-Amide Phenylboronic Acid: The dominant +R effect increases electron density around the boron, destabilizing the boronate. This results in a higher pKa (lower acidity).

CompoundDominant EffectExpected pKa (relative to Phenylboronic Acid)Lewis Acidity
Phenylboronic AcidReference~8.8[5][6]Baseline
Para-Amide Phenylboronic Acid +R > -I (Donating)Higher (>8.8)Weaker
Meta-Amide Phenylboronic Acid -I > +R (Withdrawing)Lower (<8.8)Stronger
Caption: Expected pKa trends for amide-substituted phenylboronic acids.
Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction provides an excellent platform for comparing the reactivity of these isomers. The key transmetalation step involves the transfer of the aryl group from the boronate to the palladium center. The rate of this step is influenced by two competing factors: the concentration of the active boronate species and the nucleophilicity of the ipso-carbon.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-X(L₂) transmetalation Transmetalation pd_complex->transmetalation transmetalation_complex [Ar-Pd(II)-R(L₂)] reductive_elim Reductive Elimination transmetalation_complex->reductive_elim product_complex Ar-R-Pd(0)L₂ reductive_elim->pd0  Regenerates  Catalyst prod Ar-R reductive_elim->prod oxidative_add->pd_complex transmetalation->transmetalation_complex react1 Ar-X react1->oxidative_add react2 R-B(OH)₂ + Base react2->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Para-Isomer: The electron-donating character increases the nucleophilicity of the ipso-carbon, which should, in principle, accelerate its transfer to the electropositive palladium center. However, its higher pKa means that under a given set of basic conditions, the concentration of the essential boronate species will be lower.

  • Meta-Isomer: The electron-withdrawing nature decreases the nucleophilicity of the ipso-carbon, potentially slowing the transfer step. However, its lower pKa ensures a higher concentration of the active boronate is available, which can increase the overall reaction rate.

Experimental Protocols for Reactivity Assessment

To empirically validate these principles, standardized experiments are essential. The following protocols provide robust methods for determining pKa and monitoring reaction kinetics.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the trigonal boronic acid and the tetrahedral boronate. By measuring absorbance across a range of pH values, a titration curve can be generated to determine the pKa.

Rationale: This spectrophotometric method is highly sensitive and requires only a small amount of sample. It provides a direct measure of the electronic environment around the boronic acid group.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the amide-substituted phenylboronic acid in a suitable solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 7 to 11, in 0.5 pH unit increments). Universal buffers like Britton-Robinson can be used. Verify the pH of each buffer with a calibrated pH meter.

  • Sample Preparation: For each pH value, add a small, precise volume of the boronic acid stock solution to a cuvette containing the buffer solution to achieve a final concentration in the low micromolar range (e.g., 50 µM). Ensure the percentage of organic solvent is low (<1%) to avoid altering the buffer pH.

  • Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 220-400 nm) for each sample.

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the high and low pH extremes. Plot the absorbance at this wavelength against the pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.

Caption: Workflow for pKa determination using UV-Vis spectroscopy.

Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

This protocol monitors the progress of a Suzuki-Miyaura reaction over time to determine the initial reaction rate, providing a quantitative measure of reactivity.

Rationale: Kinetic analysis provides a direct comparison of how the isomers perform under identical catalytic conditions. Monitoring product formation or reactant consumption via High-Performance Liquid Chromatography (HPLC) offers high precision and reproducibility.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a non-reactive internal standard (e.g., dodecane).

  • Solvent and Base: Add the solvent (e.g., 10 mL of dioxane/water mixture) and the base (e.g., K₂CO₃, 2.5 mmol).

  • Initiation: Heat the mixture to the desired temperature (e.g., 80 °C). Once the temperature is stable, add the meta- or para-amide phenylboronic acid (1.2 mmol) to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing cold diethyl ether and a small amount of water to stop the reaction and extract the components.

  • Analysis: Analyze the quenched samples by HPLC, using a calibrated method to determine the concentration of the product relative to the internal standard.

  • Rate Determination: Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate. Compare the rates obtained for the meta and para isomers.

Final Assessment

The choice between a meta- and para-amide substituted phenylboronic acid is not a matter of inherent superiority but of strategic selection based on the desired chemical properties and reaction context.

  • The meta-amide substituted isomer is a stronger Lewis acid (lower pKa). It should be considered when a higher concentration of the active boronate species is required, or when the reaction is performed under mildly basic or pH-sensitive conditions.

  • The para-amide substituted isomer possesses a more nucleophilic aryl group. It may be advantageous in reactions where the C-C bond-forming step (transmetalation) is rate-determining and the conditions are sufficiently basic to overcome its higher pKa.

By understanding the fundamental electronic principles and employing rigorous experimental validation as outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate discovery.

References

  • Title: Effect of steric bulk on phenyl boronic acids and aryl halides.... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: On the Computational Determination of the pK a of Some Arylboronic Acids Source: MDPI URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry – A European Journal URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Plot of (pK0 − pKx) vs. substituent constant (σX for meta- and... Source: ResearchGate URL: [Link]

  • Title: The influence of ortho-substituents on the properties of phenylboronic acids Source: ResearchGate URL: [Link]

  • Title: pK a values for boronic acids 1-7. Source: ResearchGate URL: [Link]

  • Title: Substituent effects and pH profiles for stability constants of arylboronic acid diol esters Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Selective Conversion of Unactivated C N Amide Bond to C C bond via Steric and Electronic Resonance Destabilization Source: PMC (PubMed Central) URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Source: ResearchGate URL: [Link]

  • Title: Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water Source: MPG.PuRe URL: [Link]

  • Title: pKa measurement Source: University of Strathclyde URL: [Link]

  • Title: a) Electronic effects of the amide substituent... Source: ResearchGate URL: [Link]

  • Title: Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry Source: YouTube (Chad's Prep) URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

Sources

Comparative

mass spectrometry analysis of boronic acid amide fragmentation patterns

Publish Comparison Guide: Mass Spectrometry Profiling of Boronic Acid Amides Executive Summary This guide provides a technical comparison of analytical strategies for Boronic Acid Amides (e.g., peptide boronic acids like...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Profiling of Boronic Acid Amides

Executive Summary This guide provides a technical comparison of analytical strategies for Boronic Acid Amides (e.g., peptide boronic acids like Bortezomib), a class of covalent proteasome inhibitors. Unlike standard carboxylic acid amides, these compounds present unique challenges in mass spectrometry (MS) due to the empty p-orbital of the boron atom. We compare Direct ESI-MS/MS Analysis (the "Product" approach) against Diol-Derivatization Strategies (the "Alternative") to determine the optimal workflow for structural elucidation and quantification in drug development.

Part 1: The Analytical Challenge

Boronic acid amides possess a trigonal planar boron atom that is Lewis acidic. This structural feature leads to two primary artifacts during MS analysis that do not occur with standard amides:

  • Boroxine Formation: Spontaneous dehydration of three boronic acid molecules into a cyclic trimer (boroxine), complicating molecular weight determination.

  • Adduct Formation: High affinity for anions (

    
    , 
    
    
    
    ,
    
    
    ) in negative ion mode, often suppressing protonated molecular ions
    
    
    .

Comparative Snapshot: Direct vs. Derivatized Analysis

FeatureDirect ESI-MS/MS (The Product) Diol-Derivatization (The Alternative)
Primary Analyte Free Boronic Acid (

)
Cyclic Boronate Ester (e.g., Pinacol/DHB)
Sample Prep Time Low (Instant)Medium (Requires incubation)
Ionization Mode ESI(-) preferred for sensitivityESI(+) feasible due to ester stability
Spectral Complexity High (Boroxines, dehydration peaks)Low (Single dominant species)
Fragmentation Info Rich (Amide cleavage + Neutral losses)Modified (Ester group dominates low mass)
Quantification Prone to variability (equilibrium dependent)Highly Reproducible

Part 2: Deep Dive – Fragmentation Patterns

To accurately identify boronic acid amides, one must distinguish between intrinsic fragmentation and gas-phase artifacts.

The Boron Fingerprint (Isotopic Pattern)

Before analyzing fragmentation, validate the precursor using the boron isotope pattern. Boron exists as


 (19.9%) and 

(80.1%).
  • Rule: Any fragment retaining the boron atom must exhibit a characteristic 1:4 isotopic ratio separated by 1 Da.

  • Application: If a fragment ion loses this pattern, the boron moiety has been cleaved (e.g., oxidative deboronation).

Fragmentation Pathways (CID)

Collision-Induced Dissociation (CID) of peptide boronic acids typically follows two competing pathways:

  • Pathway A: Charge-Remote Fragmentation (Amide Bond Cleavage) Similar to standard peptides, the amide backbone fragments to form b-ions and y-ions . However, the C-terminal boronic acid modifies the

    
     ion mass significantly compared to a carboxylic acid.
    
    • Observation: The

      
      -series ions retaining the C-terminus will show the boron isotope pattern.
      
  • Pathway B: Neutral Loss Cascades (Boron-Specific)

    • Dehydration (

      
      ):  Loss of 
      
      
      
      from the
      
      
      group to form a boroxine precursor or internal anhydride.
    • Deboronation: In high-energy collisions, the C-B bond can cleave, leading to the loss of the entire boronic acid group (often as

      
       or 
      
      
      
      ).
Visualizing the Fragmentation Logic

BoronicFragmentation cluster_0 Gas-Phase Reactions Precursor Precursor Ion [M+H]+ or [M-H]- Dehydration Dehydration [M-H2O] Precursor->Dehydration -18 Da Boroxine Boroxine Cluster [3M - 3H2O] Precursor->Boroxine Source Artifact AmideCleavage Amide Cleavage (b/y ions) Precursor->AmideCleavage CID Energy Deboronation Deboronation Loss of B(OH)3 AmideCleavage->Deboronation High Energy

Figure 1: Fragmentation pathways and artifacts for boronic acid amides. Note that Boroxine formation is often a source-based artifact rather than a true CID fragment.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to compare Direct Analysis vs. Derivatization using a model compound like Bortezomib .

Materials
  • Analyte: Bortezomib (or equivalent peptide boronic acid).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA).

  • Derivatizing Agent: Pinacol (2,3-dimethyl-2,3-butanediol) or D-Mannitol.

Workflow A: Direct Analysis (The "Product" Method)
  • Preparation: Dissolve analyte to 1 µM in 50:50 MeOH:H2O. Do not use glass vials (boron leaches from borosilicate); use polypropylene.

  • Infusion: Infuse directly into ESI source at 5 µL/min.

  • Polarity Check:

    • Acquire in ESI(+) with 0.1% FA. Look for

      
       (dehydrated cation).
      
    • Acquire in ESI(-) . Look for

      
       or adducts 
      
      
      
      .
  • Validation: Check for the "Boroxine Shift". If you see peaks at

    
    , sample concentration is too high. Dilute 10x and re-inject.
    
Workflow B: Pinacol Derivatization (The "Alternative" Method)
  • Reaction: Mix analyte (1 µM) with Pinacol (10 µM, 10x excess) in MeOH.

  • Incubation: Let stand at room temperature for 10 minutes. (Reaction is rapid).

  • Analysis: Infuse into ESI(+).

  • Result: You should observe a dominant peak at

    
     (Pinacol mass) 
    
    
    
    (2
    
    
    ) =
    
    
    shift.
  • Benefit: The boronate ester is stable, does not form boroxines, and ionizes well in ESI(+).

Decision Logic: When to use which?

DecisionTree Start Start: Boronic Acid Amide Analysis Quant Is Quantification Required? Start->Quant Structure Is Structural Elucidation Required? Quant->Structure No Deriv Use Pinacol Derivatization (ESI+) Quant->Deriv Yes (High Precision) Direct Use Direct ESI(-) (Monitor [M-H]-) Structure->Direct Identify Native Metabolites Structure->Deriv Confirm Boron Presence

Figure 2: Decision matrix for selecting the analytical strategy based on research goals.

Part 4: Expert Insights & Causality

Why does ESI(-) work better for Direct Analysis? Boron is electron-deficient (Lewis acid). In ESI(+), protonation must occur on the amide backbone (competing with the boron's desire for electrons). In ESI(-), the boron atom readily accepts an anion (like


 from residual water), forming a stable tetrahedral boronate anion 

. This makes ESI(-) significantly more sensitive for free boronic acids [1].

Why Derivatize? While direct analysis is faster, the equilibrium between the free acid, the boroxine trimer, and various dehydrated species varies with concentration and source temperature. This makes quantitative linearity poor. Derivatization "locks" the boron into a stable ester form, removing these variables and standardizing the ionization efficiency [2].

The "Amide" Factor In peptide boronic acids, the amide bonds provide sites for protonation in ESI(+). However, the fragmentation energy required to break the amide bond is often similar to the energy required to cleave the C-B bond. Careful tuning of Collision Energy (CE) is required. Low CE favors dehydration; Medium CE favors amide cleavage (sequencing); High CE destroys the boron attachment [3].

References

  • Waters Corporation. (2023). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute. Retrieved from [Link]

  • Lippens, J. L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Pekol, T., et al. (2005).[2] Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites. Drug Metabolism and Disposition.[2][3] Retrieved from [Link]

Sources

Validation

IR Spectroscopy of Amide and Boronic Acid Functional Groups: A Comparative Technical Guide

Executive Summary In the realm of medicinal chemistry, particularly in the development of proteasome inhibitors like Bortezomib, the coexistence of amide backbones and boronic acid moieties presents a unique spectroscopi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, particularly in the development of proteasome inhibitors like Bortezomib, the coexistence of amide backbones and boronic acid moieties presents a unique spectroscopic challenge. This guide provides a high-resolution comparative analysis of these two functional groups. While amides offer a stable, predictable "scaffold" of signals (Amide I/II), boronic acids act as "chameleons," exhibiting spectral shifts driven by their dynamic equilibrium between free acids, boroxines (cyclic anhydrides), and boronate esters.

This document synthesizes characteristic peak assignments, overlap warnings, and field-proven experimental protocols to ensure accurate structural validation.

Part 1: Fundamental IR Signatures

The Amide "Scaffold" (Stable & Predictable)

Amide bonds form the backbone of peptides and proteins. Their vibrational modes are well-coupled and highly diagnostic of secondary structure.

Table 1: Characteristic IR Bands of Secondary Amides (Peptide Bonds)

BandWavenumber (cm⁻¹)IntensityAssignmentStructural Insight
Amide A 3270 – 3330MediumN-H Stretching (Resonance locked)Sharpness distinguishes it from broad O-H bands.
Amide B ~3060WeakFermi resonance (N-H stretch + Amide II overtone)Often appears as a shoulder on the C-H stretch.
Amide I 1640 – 1690 Strong C=O[1] Stretching (~80%) The single most important band. Position correlates with H-bonding strength.[2]
Amide II 1530 – 1560Medium/StrongN-H Bending (60%) + C-N Stretching (40%)"Out-of-phase" mode. Disappears in N-deuterated samples.
Amide III 1250 – 1350Weak/MediumC-N Stretching + N-H BendingComplex mode; sensitive to side-chain conformation.
The Boronic Acid "Variable" (Dynamic & Reactive)

Unlike amides, boronic acids (


) are rarely static. In solid-state (KBr pellets) or non-aqueous solvents, they spontaneously dehydrate to form boroxines  (cyclic trimers). This equilibrium fundamentally alters the IR spectrum.

Table 2: Characteristic IR Bands of Boronic Acids & Boroxines

Functional SpeciesBandWavenumber (cm⁻¹)IntensityAssignment
Boronic Acid (

)

3200 – 3600Strong, BroadH-bonded network.[2] Often obscures Amide A.

1340 – 1380 Strong Asymmetric B-O stretch. The primary diagnostic marker.

1150 – 1200MediumIn-plane bending.
Boroxine (

)
Ring Def.670 – 710 Medium/StrongDiagnostic ring deformation. Absent in free acid.

1300 – 1400StrongShifts slightly compared to free acid; often sharper.

Part 2: Comparative Analysis & Overlap Zones

The "Danger Zones" of Spectral Overlap

When analyzing peptide boronic acids (e.g., Bortezomib), three specific regions require careful deconvolution.

Zone 1: The Hydrogen Bond Battlefield (3200–3600 cm⁻¹)[3]
  • Conflict: The Amide A band (N-H stretch) is sharp and located ~3300 cm⁻¹. The Boronic Acid O-H stretch is a massive, broad envelope spanning 3200–3600 cm⁻¹.[4]

  • Resolution: Look for the "spike" of the Amide A riding on top of the broad O-H hill. If the sample is fully dehydrated to boroxine, the broad O-H band diminishes, revealing the N-H band more clearly.

Zone 2: The Carbonyl Corridor (1600–1700 cm⁻¹)
  • Conflict: Amide I dominates this region. Boronic acids are generally silent here.

  • Resolution: This is the "safe zone" for confirming the peptide backbone. Any unexpected peaks here suggest impurities (e.g., unreacted carboxylic acid precursors ~1710 cm⁻¹).

Zone 3: The Fingerprint Intersection (1300–1400 cm⁻¹)
  • Conflict: The Amide III band (1250–1350 cm⁻¹) is weak/medium. The Boronic Acid B-O stretch (1340–1380 cm⁻¹) is very strong.

  • Resolution: In boronic acid derivatives, the B-O stretch will likely mask the Amide III band. Do not rely on Amide III for secondary structure assignment in these molecules.

Part 3: Visualization of Mechanisms

Diagram 1: Spectral Assignment Decision Tree

This workflow guides the researcher through distinguishing amide and boronic acid signals in a complex mixture.

IR_Assignment Start Unknown Spectrum Analysis Check1650 Check 1640-1690 cm⁻¹ (Strong Band?) Start->Check1650 AmideConfirmed Amide Backbone Confirmed (Amide I) Check1650->AmideConfirmed Yes Check1350 Check 1340-1380 cm⁻¹ (Strong Band?) AmideConfirmed->Check1350 BoronConfirmed Boron-Oxygen Bond Present Check1350->BoronConfirmed Yes Check700 Check 670-710 cm⁻¹ (Distinct Peak?) BoronConfirmed->Check700 BoroxineID Boroxine (Trimer) Dominant Check700->BoroxineID Yes AcidID Free Boronic Acid Dominant Check700->AcidID No

Caption: Logic flow for distinguishing Amide I signatures from Boronic Acid/Boroxine markers.

Diagram 2: The Boronic Acid-Boroxine Equilibrium

Understanding this equilibrium is critical for interpreting the 700 cm⁻¹ and 3400 cm⁻¹ regions.

Boron_Equilibrium Acid Boronic Acid 3 R-B(OH)₂ (Broad OH: ~3400 cm⁻¹) Boroxine Boroxine (Cyclic Anhydride) (RBO)₃ (Diagnostic Ring Def: ~700 cm⁻¹) Acid->Boroxine Dehydration Dehydration - 3 H₂O (Heat / Vacuum / Non-polar Solvent) Boroxine->Acid Hydrolysis (+H₂O)

Caption: The dynamic equilibrium between free boronic acid and its cyclic anhydride (boroxine), driven by moisture content.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: KBr Pellet Method (The Equilibrium Check)

Best for: Solid-state characterization and detecting boroxine formation.

  • Preparation: Grind 1-2 mg of sample with ~200 mg of spectroscopic grade KBr in an agate mortar.

  • The "Wet" Scan: Press the pellet immediately and scan.

    • Observation: Expect a broad O-H band (3400 cm⁻¹) and absence of 700 cm⁻¹ peak (Free Acid).

  • The "Dry" Scan: Place the pellet in a vacuum oven at 60°C for 2 hours, or store over

    
     overnight. Rescan.
    
    • Validation: If the O-H band decreases and a sharp band appears at ~670–710 cm⁻¹, the sample has converted to boroxine. This confirms the presence of a boronic acid functionality capable of dehydration.

Protocol B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening of "as-is" pharmaceutical ingredients.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Ge if the sample is highly absorbing in the fingerprint region).

  • Contact Pressure: Apply maximum pressure to ensure contact.

  • Warning: ATR spectra exhibit relative intensity changes compared to transmission (KBr). The Amide I band may appear slightly shifted (2-4 cm⁻¹) due to dispersion effects. Always compare ATR data to ATR references, not KBr references.

Part 5: References

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Standard text for Amide I/II assignments).

  • Liosatos, M., et al. (2025). "The Boroxine–Boronic Acid Equilibrium." University of Edinburgh Research Explorer.

  • Beckett, Z., et al. (2014). "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." ACS Publications.

  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA). (Definitive guide on Amide I/II/III).

  • Storey, D. S., et al. (2011). "Analysis of Two Commercially Available Bortezomib Products." AAPS PharmSciTech.

Sources

Comparative

Analytical Differentiation of Boronic Acids and Boroxines: A Comparative Methodological Guide

Boronic acids ( ) and their cyclic anhydrides, boroxines ( ), exist in a highly dynamic, moisture-dependent equilibrium. For researchers involved in pharmaceutical formulation, covalent organic framework (COF) synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Boronic acids (


) and their cyclic anhydrides, boroxines (

), exist in a highly dynamic, moisture-dependent equilibrium. For researchers involved in pharmaceutical formulation, covalent organic framework (COF) synthesis, and transition-metal catalysis (e.g., Suzuki-Miyaura coupling), definitively distinguishing between the monomeric acid and the trimeric anhydride is a critical analytical hurdle.

Mischaracterizing this equilibrium leads to severe stoichiometric errors, altered reaction kinetics, and unpredictable material properties[1]. Because the condensation of three boronic acid molecules into a boroxine ring is an entropically driven process that releases three water molecules[2], the equilibrium is exquisitely sensitive to ambient moisture, temperature, and the hydrogen-bond acceptor properties of the solvent[3]. Consequently, many standard analytical techniques inadvertently shift the equilibrium during sample preparation, creating false-negative or false-positive results.

This guide provides an authoritative comparison of analytical modalities, emphasizing causality and self-validating experimental designs to ensure structural integrity during analysis.

Mechanistic Causality: The Analytical Challenge

The primary challenge in distinguishing these two species lies in the observer effect: the act of dissolving the sample often destroys its native state. For instance, dissolving a pure, dry boroxine in a standard, non-anhydrous NMR solvent (such as DMSO-


 or CDCl

) immediately induces partial hydrolysis back to the boronic acid[3]. Conversely, subjecting a boronic acid to high-vacuum ionization in mass spectrometry (like ESI-MS) can induce artificial in-source condensation, generating a boroxine signal that does not exist in the bulk sample.

Therefore, analytical modalities must be selected based on their ability to probe the sample in situ or differentiate species based on immutable physical properties (like hydrodynamic radius or thermal mass loss) rather than highly exchangeable chemical shifts.

AnalyticalWorkflow Sample Unknown Boron Sample (Solid or Solution) TGA Thermal Analysis (TGA / DSC) Sample->TGA IR Vibrational Spectroscopy (ATR-FTIR) Sample->IR NMR DOSY NMR (Hydrodynamic Sizing) Sample->NMR TGA_BA Mass Loss at ~100°C (Endothermic Dehydration) TGA->TGA_BA TGA_BX Thermally Stable (No Mass Loss < 200°C) TGA->TGA_BX IR_BA Broad O-H Stretch (3200-3400 cm⁻¹) IR->IR_BA IR_BX Strong B-O-B Ring Stretch (~705 cm⁻¹ & ~678 cm⁻¹) IR->IR_BX NMR_BA High Diffusion Coefficient (Monomer Radius) NMR->NMR_BA NMR_BX Low Diffusion Coefficient (Trimer Radius) NMR->NMR_BX Result_BA Confirmed: Boronic Acid TGA_BA->Result_BA Result_BX Confirmed: Boroxine TGA_BX->Result_BX IR_BA->Result_BA IR_BX->Result_BX NMR_BA->Result_BA NMR_BX->Result_BX

Logical workflow for distinguishing boronic acid from boroxine using orthogonal analytical techniques.

Comparative Analytical Modalities

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is arguably the most robust technique for solid-state characterization. Because it requires zero sample dissolution, it preserves the native equilibrium of the powder. The technique relies on distinct vibrational modes: boronic acids exhibit a broad, intense O-H stretching vibration, whereas boroxines lack this proton entirely and instead display diagnostic B-O-B out-of-plane ring bending and stretching vibrations[4].

Thermal Analysis (TGA & DSC)

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides definitive macroscopic differentiation by exploiting the dehydration mechanics[1]. Heating a boronic acid induces a characteristic mass loss corresponding to the loss of one equivalent of water per boron atom, accompanied by a distinct endothermic peak. Boroxines, being already dehydrated, exhibit high thermal stability with a flat TGA trace through the 100–200°C region[1].

Solution-State NMR (DOSY vs. Standard 1H/11B)

Standard


H and 

B NMR are notoriously unreliable for this distinction. The B-OH protons are exchangeable, often broadening into the baseline or overlapping with residual water[5]. Furthermore,

B chemical shifts for both species are nearly identical (~28–34 ppm) due to the similar electronic environment of the sp

boron center. Diffusion-Ordered Spectroscopy (DOSY) NMR resolves this by separating signals based on the hydrodynamic radius of the molecules. The boroxine trimer is significantly larger than the boronic acid monomer, resulting in a substantially lower diffusion coefficient (

)[3].

Quantitative Data Synthesis

Analytical TechniqueTarget Signal / ParameterBoronic Acid (

)
Boroxine (

)
Reliability / Caveats
ATR-FTIR O-H StretchStrong, broad peak at 3200–3400 cm⁻¹AbsentHigh. Analyzes solid state directly; no solvent interference[4].
ATR-FTIR B-O-B Ring ModesAbsentStrong peaks at ~705 cm⁻¹ and ~678 cm⁻¹High. Definitive proof of trimerization[4].
TGA Mass Loss Profile~10-15% mass loss between 80°C–150°CNo initial mass loss; stable >200°CHigh. Quantifies exact stoichiometric hydration state[1].
DSC Thermal TransitionSharp endothermic peak (~100°C)No endothermic dehydration peakHigh. Confirms TGA mass loss is due to dehydration[1].
DOSY NMR Diffusion Coefficient (

)
Higher

(Smaller hydrodynamic radius)
Lower

(Larger hydrodynamic radius)
High. Can resolve mixtures in solution without chemical shift reliance[3].

H NMR
B-OH ProtonsBroad singlet ~8.0 ppm (solvent dependent)AbsentLow. Protons exchange rapidly; trace water causes hydrolysis[5].
ESI-MS Molecular Ion

or

of monomer

Low. High risk of in-source condensation or hydrolysis artifacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal mathematical or procedural check to confirm that the data reflects the true state of the sample, rather than an artifact of the preparation.

Protocol 1: ATR-FTIR Non-Destructive Profiling

Causality: Bypassing dissolution prevents solvent-induced equilibrium shifts.

  • Background Calibration: Collect a background spectrum of the clean diamond/ZnSe ATR crystal immediately prior to analysis to subtract ambient atmospheric water vapor.

  • Sample Application: Deposit 2–5 mg of the neat, dry solid sample onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Check: The absence of a peak at 3200 cm⁻¹ only validates the presence of boroxine if the B-O-B peaks at 705 cm⁻¹ and 678 cm⁻¹ are sharp and well-resolved[4]. If all peaks are weak, the sample contact is poor, and the lack of an O-H stretch is a false negative.

Protocol 2: TGA-DSC Thermal Dehydration Assay

Causality: Measures the exact stoichiometric water loss during the transition from monomer to trimer under controlled thermodynamic conditions.

  • Preparation: Weigh exactly 5.0–10.0 mg of the sample into a pre-tared, open aluminum or alumina crucible.

  • Purge: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min for 10 minutes to remove ambient humidity.
    
  • Heating Program: Heat the sample from 25°C to 300°C at a strict rate of 10°C/min. Record both the weight % (TGA) and heat flow (DSC) simultaneously.

  • Self-Validation Check: Calculate the theoretical mass loss for the dehydration of your specific boronic acid:

    
    . The experimental mass loss integrated under the DSC endothermic peak must match this theoretical value within ±0.5%[1]. If it is lower, the starting material was a partial anhydride (mixture).
    
Protocol 3: DOSY NMR for Hydrodynamic Differentiation

Causality: Separates species by physical size in solution, bypassing the ambiguity of overlapping chemical shifts and exchangeable protons.

  • Solvent Selection: Use strictly anhydrous, sealed deuterated solvents (e.g., THF-

    
     or Toluene-
    
    
    
    ) to prevent moisture-induced hydrolysis during the scan[3].
  • Internal Standard: Spike the sample with a trace amount of an inert, non-coordinating internal standard of known size (e.g., tetramethylsilane, TMS).

  • Acquisition: Run a 2D stimulated echo DOSY sequence (e.g., bppled or dstegp3s) with a diffusion delay (

    
    ) of 50–100 ms and gradient pulse length (
    
    
    
    ) optimized to achieve 5–95% signal attenuation.
  • Self-Validation Check: The diffusion coefficient (

    
    ) of the internal standard must match literature values for that solvent at the specific probe temperature. Furthermore, if both boronic acid and boroxine are present, the ratio of their 
    
    
    
    values must be mathematically consistent with the Stokes-Einstein equation, reflecting a roughly 3-fold difference in molecular volume[3].

References

1.[1] Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences, 2012. URL: [Link] 2.[3] Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, 2025. URL: [Link] 3.[4] Smith, M. K., & Northrop, B. H. "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks." Chemistry of Materials, 2014. URL: [Link] 4.[2] Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 2002. URL: [Link]

Sources

Validation

comparative binding affinity of phenylboronic acid derivatives to diols

A Comparative Guide to the Binding Affinity of Phenylboronic Acid Derivatives with Diols For researchers, scientists, and drug development professionals, understanding the nuanced interactions between phenylboronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Binding Affinity of Phenylboronic Acid Derivatives with Diols

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between phenylboronic acid (PBA) derivatives and diols is paramount for advancing fields ranging from continuous glucose monitoring to targeted drug delivery.[1][2][3] This guide provides an in-depth, objective comparison of the binding affinities of various PBA derivatives, grounded in experimental data and established scientific principles. We will explore the fundamental chemistry of this interaction, the critical factors influencing binding strength, and the experimental methodologies used for its quantification.

The Foundation: Understanding Phenylboronic Acid-Diol Interactions

The core of this interaction lies in the reversible formation of a covalent bond between the boronic acid moiety and a diol, specifically a 1,2- or 1,3-diol, to form a cyclic boronate ester.[4][5] This reaction is a dynamic equilibrium, the position of which is highly sensitive to the surrounding chemical environment and the intrinsic properties of both the boronic acid and the diol.

The boron atom in a phenylboronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. It is the sp² form that reacts with the diol to form the boronate ester. The stability of the resulting ester, and thus the binding affinity, is a key parameter in the design of PBA-based systems.

G PBA_sp2 PBA_sp2 Diol Diol

Key Factors Influencing Binding Affinity

The interaction between phenylboronic acid derivatives and diols is not a one-size-fits-all phenomenon. Several critical factors dictate the strength and specificity of this binding, which must be carefully considered in experimental design.

The Dominant Role of pH

The solution's pH is arguably the most influential factor in PBA-diol binding. The binding affinity is significantly enhanced at pH values above the pKa of the boronic acid.[6] This is because the formation of the tetrahedral boronate anion facilitates the reaction with the diol. However, the optimal pH for binding is not always above the pKa of the boronic acid and can be influenced by the pKa of the diol as well.[6] For many common phenylboronic acids, the pKa is in the range of 8-9, which has driven the development of derivatives with lower pKa values for applications at physiological pH (around 7.4).[1][6]

Substituent Effects on the Phenyl Ring

The electronic properties of substituents on the phenyl ring of PBA can significantly alter its acidity (pKa) and, consequently, its binding affinity for diols. Electron-withdrawing groups (e.g., nitro, carboxyl) lower the pKa of the boronic acid, making it a stronger Lewis acid and generally increasing its affinity for diols at a given pH.[6][7] Conversely, electron-donating groups tend to increase the pKa and decrease binding affinity.

The Nature of the Diol

The structure and stereochemistry of the diol play a crucial role in the stability of the resulting boronate ester.[7] Diols with hydroxyl groups in a syn-periplanar conformation, such as those found in the furanose form of some saccharides, form more stable complexes.[7] This is why fructose, which has a significant population of its furanose isomer in solution, generally exhibits a much higher binding affinity to PBAs than glucose.[7][8][9] The dihedral angle of the diol and steric hindrance are also important considerations.[8][9]

Comparative Analysis of Binding Affinities

The binding affinity is quantified by the association constant (Ka) or the dissociation constant (Kd), where Ka = 1/Kd. A higher Ka value indicates a stronger binding interaction. The following table summarizes representative binding constants for various phenylboronic acid derivatives with different diols, as determined by competitive binding assays.

Phenylboronic Acid DerivativeDiolpHBinding Constant (M⁻¹)Reference
3-Acetamidophenylboronic acidFructose7.41,700[8]
3-Acetamidophenylboronic acidGlucose7.49.9[8]
3-Acetamidophenylboronic acidSorbitol7.4180[8]
4-Methylcarbamoylphenylboronic acidFructose7.42,000[8]
4-Methylcarbamoylphenylboronic acidGlucose7.411.2[8]
4-Methylcarbamoylphenylboronic acidSorbitol7.4240[8]
Phenylboronic acidFructose7.44,370[7]
Phenylboronic acidGlucose7.4110[7]
Phenylboronic acidGalactose7.4276[7]

Note: Binding constants can vary depending on the specific experimental conditions, including buffer composition.[10][11]

Experimental Protocols for Quantifying Binding Affinity

Several techniques can be employed to measure the binding affinity between PBAs and diols. The choice of method often depends on the specific properties of the molecules being studied and the available instrumentation.

Fluorescence Spectroscopy: The Alizarin Red S (ARS) Competitive Binding Assay

A widely used method for determining PBA-diol binding constants is the Alizarin Red S (ARS) competitive binding assay.[8][9][11][12] ARS is a catechol-containing dye that becomes fluorescent upon binding to a boronic acid.[8][9] The addition of a competing diol displaces ARS from the boronic acid, leading to a decrease in fluorescence intensity.[8][9] This change in fluorescence can be used to calculate the binding constant of the diol.

G ARS_PBA ARS_PBA Diol Diol

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare stock solutions of the phenylboronic acid derivative, Alizarin Red S, and the diol of interest in a suitable buffer (e.g., phosphate-buffered saline at the desired pH). It is crucial to maintain a constant pH throughout the experiment.

  • Determination of the ARS-PBA Association Constant (K_ARS):

    • Keep the concentration of ARS constant.

    • Titrate with increasing concentrations of the PBA derivative.

    • Measure the fluorescence intensity at each titration point.

    • Plot the change in fluorescence against the PBA concentration to determine K_ARS.[8][11]

  • Competitive Binding Experiment:

    • Prepare a solution containing a fixed concentration of the PBA derivative and ARS.

    • Titrate this solution with increasing concentrations of the diol.

    • Record the fluorescence intensity at each diol concentration. The fluorescence will decrease as the diol displaces ARS.[8][9]

  • Data Analysis:

    • Use the measured fluorescence intensities and the predetermined K_ARS to calculate the association constant (K_diol) for the PBA-diol complex.[8][11]

Other Methodologies
  • ¹¹B NMR Spectroscopy: This technique provides direct insight into the boron atom's chemical environment.[13] The chemical shift of the boron signal changes upon conversion from the sp² hybridized boronic acid to the sp³ hybridized boronate ester, allowing for the quantification of the bound and unbound species.[13]

  • UV-Visible Spectroscopy: Similar to fluorescence spectroscopy, changes in the UV-Vis absorbance spectrum of a reporter dye like ARS upon binding and displacement can be used to determine binding constants.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).

  • Potentiometric Titration: This method can be used to determine the pKa of the boronic acid and the stability constants of its complexes with diols.[15]

Conclusion

The binding affinity of phenylboronic acid derivatives to diols is a complex interplay of pH, electronic effects, and the structural compatibility of the diol. A thorough understanding of these factors is essential for the rational design of PBA-based systems for applications in biosensing and drug delivery. While various techniques are available for quantifying these interactions, the Alizarin Red S competitive binding assay remains a robust and accessible method for comparative studies. The data presented in this guide highlights the significant differences in binding affinities among various PBA derivatives and diols, providing a valuable resource for researchers in the field.

References

  • Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. (2025). Preprints.
  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applic
  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). Optics Express, 31(1), 369-380.
  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). PMC.
  • Qiao, Y., Zhao, R., Zhang, M., Zhang, H., Wang, Y., & Hu, P. (2019). Phenylboronic acid derivative-modified (6,5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide. RSC Advances, 9(4), 2110-2116.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega, 3(12), 18723-18731.
  • Internal and External Catalysis in Boronic Ester Networks. (n.d.).
  • A detailed examination of boronic acid±diol complexation. (n.d.).
  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. (n.d.).
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.).
  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (n.d.).
  • Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. (n.d.).
  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
  • A detailed examination of boronic acid–diol complexation. (2002). Tetrahedron, 58(43), 8633-8643.
  • Chemistry Of Boronic Esters. (2019). AA Blocks.
  • Phenyl boronic acid complexes of diols and hydroxyacids. (2008). Preprint.
  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. (2014). Chemistry – An Asian Journal, 9(8), 1994-2003.
  • Binding mechanism between phenylboronic acid and a diol Synthesis of... (n.d.).
  • Binding equilibrium between phenylboronic acid and a diol. (n.d.).

Sources

Comparative

Decoding Hydrogen-Bonded Boronic Acid Amides: A Comparative Guide to Crystal Structure Analysis Techniques

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the analytical bottleneck of mapping hydrogen atoms in complex crystal lattices. Boronic acid amides represent a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the analytical bottleneck of mapping hydrogen atoms in complex crystal lattices. Boronic acid amides represent a uniquely challenging and highly rewarding class of compounds. In drug development, boronic acids act as potent transition-state analogs—such as the


-lactamase inhibitor vaborbactam—where the boronic acid hydroxyls interact with the target's oxyanion hole, and the amide groups form critical directional hydrogen bonds with conserved residues[1]. In crystal engineering, the –B(OH)₂ moiety is a versatile building block capable of acting as both a hydrogen bond donor and acceptor, often assembling into predictable, self-complementary 

homomeric motifs or complex heteromeric networks with amides[2].

To rationally design these molecules, we must map their hydrogen-bonding networks with absolute precision. This guide objectively compares the three premier analytical techniques used to elucidate these structures: Single-Crystal X-Ray Diffraction (SCXRD) , Solid-State NMR (ssNMR) , and Neutron Diffraction .

HBond_Network BA Boronic Acid -B(OH)2 Synthon1 Homomeric Synthon R2,2(8) Motif BA->Synthon1 Self-Assembly Synthon2 Heteromeric Synthon Amide-Boronic Network BA->Synthon2 Donor/Acceptor Amide Amide -C(=O)NH- Amide->Synthon2 Donor/Acceptor Target Biological Target (e.g., Oxyanion Hole) Synthon2->Target Covalent & H-Bonding

Caption: Hydrogen-bonding pathways mapping homomeric and heteromeric synthons in boronic acid amides.

Objective Comparison of Analytical Techniques

Selecting the correct analytical tool requires understanding the fundamental physics of how each technique interacts with the hydrogen atom.

Single-Crystal X-Ray Diffraction (SCXRD): The Global Framework
  • Mechanism & Causality: SCXRD relies on the scattering of X-rays by electron clouds. Because a hydrogen atom possesses only one electron—which is actively participating in the covalent bond—the center of its electron density is shifted toward the heavier, electronegative donor atom (e.g., Oxygen or Nitrogen). Consequently, SCXRD systematically underestimates X–H bond lengths (typically yielding ~0.82 Å for an O–H bond instead of the true internuclear distance of ~0.98 Å).

  • Performance: SCXRD is the gold standard for establishing the global 3D coordinate framework and identifying the presence of classic

    
     hydrogen-bonding motifs[2]. However, it struggles to unambiguously define the exact protonation state and hydrogen-bonding geometry in complex heteromeric networks, particularly when distinguishing between dative bonds and true covalent adducts[3].
    
Solid-State NMR (ssNMR): The Local Dynamics Expert
  • Mechanism & Causality: ssNMR probes the local magnetic environment of specific nuclei. The chemical shift in a

    
    H Magic Angle Spinning (MAS) experiment is exquisitely sensitive to hydrogen bonding: as a hydrogen bond strengthens, electron density is pulled away from the proton, leading to a measurable de-shielding effect (higher ppm).
    
  • Performance: ssNMR does not require single crystals, making it ideal for microcrystalline powders. Furthermore,

    
    B is a quadrupolar nucleus (spin 3/2). Its lineshape directly reveals the hybridization state of the boron atom—distinguishing between a trigonal planar (
    
    
    
    ) boronic acid and a tetrahedral (
    
    
    ) adduct formed upon binding to a target residue[1].
Neutron Diffraction: The Hydrogen Gold Standard
  • Mechanism & Causality: Unlike X-rays, neutrons scatter directly off the atomic nucleus. The coherent scattering length of hydrogen (and particularly deuterium) is comparable in magnitude to that of carbon, nitrogen, and oxygen. Therefore, the internuclear distances measured are absolute, and hydrogen atoms do not suffer from the artificial bond shortening seen in SCXRD.

  • Performance: Neutron diffraction provides the definitive map of the hydrogen-bonding network, accurately defining the O-H···O and N-H···O interactions. However, the technique is severely bottlenecked by sample requirements, necessitating massive single crystals (>1 mm³) and access to specialized spallation sources.

Quantitative Performance Comparison

Analytical FeatureSingle-Crystal XRDSolid-State NMRNeutron Diffraction
Primary Signal Source Electron density scatteringNuclear magnetic resonanceNuclear scattering
H-Atom Resolution Low (Internuclear distances artificially shortened)High (Local environment & distance via dipolar coupling)Very High (Exact absolute internuclear distances)
Sample Requirement Single crystal (~10-100 µm)Microcrystalline Powder (~10-50 mg)Large single crystal (>1 mm³)

B Hybridization State
Inferred indirectly from bond anglesDirectly measured via quadrupolar couplingInferred indirectly from bond angles
Throughput / Speed High (Hours)Medium (Hours to Days)Low (Days to Weeks, requires reactor)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to confirm the success of the methodology before proceeding to complex data refinement.

Protocol A: SCXRD Crystallization & Analysis of Boronic Acid Amides
  • Solvent Selection & Screening: Dissolve the boronic acid amide in a competitive hydrogen-bonding solvent (e.g., methanol) to disrupt strong homomeric boronic acid dimers. Slowly diffuse a non-polar antisolvent (e.g., hexane or vapor diffusion of diethyl ether) to promote ordered nucleation.

  • Crystal Mounting: Select a pristine crystal with dimensions ~0.1 × 0.1 × 0.1 mm. Mount on a MiTeGen loop using perfluoropolyether oil. Crucial Step: Boronic acids are prone to rapid dehydration to form boroxines; the oil protects the –B(OH)₂ groups from atmospheric degradation.

  • Data Collection: Transfer to a diffractometer equipped with a microfocus Cu-K

    
     source (
    
    
    
    = 1.5418 Å). Set the cryostream to 100 K. The low temperature minimizes atomic thermal motion, which is critical for resolving the weak electron density of hydrogen atoms.
  • Self-Validation Check: Before explicitly modeling the hydrogen atoms, analyze the difference Fourier map (

    
    ). If the low-temperature data collection was successful, residual electron density peaks (0.3–0.5 e⁻/ų) should clearly emerge at the expected positions for the –B(OH)₂ and amide –NH protons.
    
  • Refinement: Solve the structure using intrinsic phasing. Refine heavy atoms anisotropically. If data resolution permits (<0.8 Å), refine the hydrogen coordinates freely; otherwise, apply riding models with appropriate

    
     constraints.
    
Protocol B: Solid-State NMR B and H MAS Workflow
  • Sample Preparation: Pack ~20 mg of the microcrystalline boronic acid amide powder into a 1.3 mm zirconia MAS rotor. Ensure the sample is tightly packed to maintain stable spinning at high frequencies.

  • 
    B MAS NMR Acquisition:  Spin the sample at 20-40 kHz. Acquire a 
    
    
    
    B spin-echo experiment to map the boron environment.
  • Self-Validation Check: Analyze the

    
    B lineshape. A successful measurement will yield a sharp, symmetric resonance near 0-5 ppm if the boronic acid has formed a tetrahedral 
    
    
    
    adduct (e.g., via covalent target binding). If it remains in a trigonal planar
    
    
    state, the spectrum will exhibit a broad, second-order quadrupolar powder pattern spanning ~20-30 ppm.
  • 
    H Fast-MAS NMR Acquisition:  Spin the sample at >60 kHz to average out strong 
    
    
    
    H-
    
    
    H homonuclear dipolar couplings. Acquire a
    
    
    H single-pulse spectrum. Protons involved in strong
    
    
    hydrogen bonds will appear highly deshielded (typically 10-15 ppm), allowing direct quantification of hydrogen bond strength.

Analytical Decision Matrix

Analytical_Workflow Sample Boronic Acid Amide Solid Sample Cryst Crystal Quality Check Sample->Cryst SCXRD SCXRD Analysis (Global 3D Structure) Cryst->SCXRD Single Crystal (>10 µm) ssNMR Solid-State NMR (Local H-Bond Dynamics) Cryst->ssNMR Microcrystalline Powder Neutron Neutron Diffraction (Exact H-Atom Coordinates) SCXRD->Neutron Need true X-H distances & Crystal >1 mm³ ssNMR->SCXRD Need long-range order

Caption: Decision matrix for selecting the optimal structural analysis technique based on sample properties.

References

  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C

    
    -Lactamase. NIH. 3
    
  • Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon. RSC. Link

  • Structural analysis of the boronic acid

    
    -lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One. 1
    
  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. 2

Sources

Safety & Regulatory Compliance

Safety

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid proper disposal procedures

Topic: (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid Proper Disposal Procedures Executive Summary & Chemical Profile Objective: This guide defines the operational standard for the safe containment and disposal of (3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the operational standard for the safe containment and disposal of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS: 955422-14-7).

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while boronic acids are often viewed as "mild" Lewis acids, this specific compound contains a carbamoyl (amide) linker and a hydroxyethyl tail . Improper disposal down drains is strictly prohibited not just due to regulatory compliance, but because free boron is highly phytotoxic. Furthermore, the amide bond can hydrolyze in non-neutral pH environments, releasing ethanolamine and 3-carboxybenzeneboronic acid, creating an uncharacterized mixed-waste stream that complicates municipal water treatment.

Technical Profile Table:

ParameterSpecification
Chemical Name (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
CAS Number 955422-14-7
Molecular Formula C₉H₁₂BNO₄
Physical State Solid (Powder)
Storage Requirement 2-8°C (Cold Chain)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)
Waste Stream Hazardous Organic Solid / Non-Halogenated

Disposal Decision Framework (Visualized)

This decision tree ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Expired Reagent StateCheck->SolidPure Bulk Powder SolidContam Contaminated Debris (Gloves, Weigh Boats) StateCheck->SolidContam Trace Residue LiquidSol Dissolved in Solvent StateCheck->LiquidSol Solution BinSolid Container: Solid Hazardous Waste Label: 'Toxic/Irritant Organic Solid' SolidPure->BinSolid SolidContam->BinSolid SolventCheck Solvent Type? LiquidSol->SolventCheck BinHalo Container: Halogenated Organic Solvent (e.g., DCM, Chloroform) SolventCheck->BinHalo Halogenated BinNonHalo Container: Non-Halogenated Organic Solvent (e.g., MeOH, DMSO) SolventCheck->BinNonHalo Non-Halogenated Destruction Final Disposal: High-Temp Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Logic flow for segregating (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid waste streams.

Detailed Operational Procedures

A. Solid Waste Disposal (Primary Route)

Applicability: Expired reagent, surplus powder, spill cleanup residues.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases. The boronic acid moiety can undergo deborylation under basic oxidative conditions, potentially generating exothermic heat or unexpected phenol derivatives.

  • Labeling:

    • Chemical Name: Write the full name. Do not use abbreviations like "Boronic Acid deriv."

    • Hazards: Check "Irritant" and "Toxic."

    • Constituents: If mixed with silica gel (from purification), list "Silica Gel" as a major constituent (e.g., 95%) and the boronic acid as the contaminant (5%).

B. Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors from recrystallization.

  • Solvent Compatibility Check:

    • This compound is often soluble in DMSO, Methanol, or DMF.

    • Rule of Thumb: Segregate based on the solvent, not the solute.

  • No On-Site Neutralization:

    • Scientific Rationale: Unlike simple inorganic acids, you should not attempt to quench or neutralize this compound in the lab sink. The hydrolysis of the amide bond requires specific pH/temperature conditions that are difficult to control in a waste drum.

    • Action: Pour directly into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).

C. Empty Container Management

Applicability: Vials with <3% residual capacity.

  • Triple Rinse Protocol:

    • Rinse the empty vial three times with a compatible solvent (e.g., Methanol or Acetone).

    • Critical Step: Pour the rinsate into the Liquid Organic Waste container.

  • Defacing: Obliterate the original label using a permanent marker to prevent confusion.

  • Disposal: The rinsed glass vial can typically be discarded in the "Broken/Laboratory Glass" box (check local EHS rules; some institutions require all chemical containers to go to hazardous trash).

Spill Response Protocol (Emergency Ops)

Scenario: A 5g bottle drops and shatters on the benchtop.

Immediate Action:

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Standard nitrile gloves are sufficient, but ensure you are wearing safety goggles (GHS H319 - Eye Irritant). Wear a dust mask (N95) if powder is airborne (GHS H335 - Respiratory Irritant).

SpillResponse Assess Assess Volume & Form DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Scoop/Sweep gently Avoid Dust Generation DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad WetSpill->ActionWet Clean Wipe surface with Soap & Water ActionDry->Clean ActionWet->Clean Bag Double Bag Waste Label as Hazardous Clean->Bag

Figure 2: Immediate response workflow for laboratory spills.

Decontamination Step: After removing the bulk solid, wipe the surface with a soap and water solution. Boronic acids are generally water-soluble (or soluble in basic water). Do not use bleach, as it may react with the amide nitrogen.

References

  • BLD Pharm. (n.d.). (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid SDS. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-(2-Hydroxyethylcarbamoyl)phenylboronic acid Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid derivatives. Retrieved from

  • Benchchem. (2025).[3][4] Navigating the Safe Disposal of Boronic Acids. Retrieved from

  • Thermo Fisher Scientific. (2020). Phenylboronic acid Safety Data Sheet. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS No. 955422-14-7).[1][2][3] Adherence to these guidelin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS No. 955422-14-7).[1][2][3] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. This document is intended to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a solid, typically a white to off-white powder, used in various laboratory applications.[4][5] While comprehensive toxicological properties may not be fully investigated for every novel compound, the known hazards associated with this chemical and the boronic acid class necessitate stringent safety measures.[6] The primary risks involve irritation to the eyes, skin, and respiratory system.[4][7]

GHS Hazard and Precautionary Statements:

Based on available data for the compound and its analogs, the following GHS classifications are pertinent:

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed.[6]P264, P270, P301+P312, P330
H315Causes skin irritation.[6][8][9]P264, P280, P302+P352, P332+P313, P362
H319Causes serious eye irritation.[6][8][9]P280, P305+P351+P338, P337+P313
H335May cause respiratory irritation.[6]P261, P271, P304+P340, P403+P233, P405

A detailed explanation of these P-statements can be found in the official GHS documentation.

The causality behind these classifications lies in the chemical reactivity of the boronic acid functional group and the overall molecular structure. Boronic acids can interact with biological molecules, leading to irritation and potential toxicity. The fine particulate nature of the solid form also poses an inhalation hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. The following table outlines the minimum required PPE, with explanations for their necessity.

Protection TypeSpecificationStandardRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[4][7][10]EN 166 (EU) or NIOSH (US)Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile) inspected before use.[7][11][12] A lab coat or chemical-resistant apron is also required.[11]EN 374 (EU)Prevents skin contact, which can lead to irritation.[4][7]
Respiratory Protection For nuisance exposures to dust, a P95-rated particulate respirator is recommended. In cases of significant aerosol generation or inadequate ventilation, a respirator with an ABEK P2 filter cartridge should be used.[10]NIOSH (US) or EN 143/149 (EU)Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[4][7]

It is crucial to inspect all PPE for integrity before each use and to remove it carefully to avoid contaminating your skin.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for both safety and experimental accuracy. All operations should be conducted within a certified chemical fume hood to control for inhalation exposure.[10][11]

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the required PPE as outlined in the previous section.

  • Weighing and Aliquoting:

    • When weighing the solid compound, use a spatula and perform the task in a draft-shielded area within the fume hood to minimize the generation of airborne dust.[4][7]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup and Monitoring:

    • Keep all containers tightly closed when not in use.[1][7]

    • Clearly label all vessels containing the compound.

    • Avoid working alone and ensure that colleagues are aware of the materials you are using.

  • Post-Handling:

    • Thoroughly wash your hands and any exposed skin with soap and water after handling is complete.[1][10]

    • Decontaminate the work area, including the fume hood surface and any equipment used.

    • Remove and properly store or dispose of your PPE. Contaminated clothing should be washed before reuse.[1][4]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][7]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. Call a poison center or doctor if you feel unwell.[1][4][5][7]

Spill Response: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid and its containers is an essential aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[13]

  • Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled hazardous waste container.[13][14] The container should be made of a compatible material like high-density polyethylene (HDPE).[13]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[13]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. Do not dispose of un-rinsed containers in the regular trash.

  • Professional Collection: All waste containing (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid must be disposed of through a licensed hazardous waste disposal company.[13] Consult your EHS department for specific procedures and pickup schedules.

Visual Workflow for Safe Handling

The following diagram outlines the logical flow of operations for the safe handling of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Begin Handling handling_aliquot Aliquot or Prepare Solution handling_weigh->handling_aliquot handling_reaction Perform Experiment handling_aliquot->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Complete Experiment cleanup_dispose_waste Segregate & Store Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Google Cloud.
  • Boric Acid vs Hydrochloric Acid: Safety in LAB Handling - Patsnap Eureka.
  • Personal protective equipment for handling 3-Chlorophenyl boronic acid - Benchchem. Benchchem.
  • 3-(2-HYDROXYETHYLCARBAMOYL)PHENYLBORONIC ACID | 955422-14-7. ChemicalBook.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • Acid Handling. University of Utah.
  • 717107-32-9 - Safety D
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • 955422-14-7|(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. BLDpharm.
  • Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Cole-Parmer.
  • Phenylboronic acid - SAFETY D
  • SAFETY D
  • Disposal Of Boric Acid. Sciencing.
  • Acidic and Caustic Waste Disposal Service. Clean Management Environmental Group.
  • 3-(2-Hydroxyethyl)phenylboronic acid. Sigma-Aldrich.
  • SAFETY D
  • 3-(2-Hydroxyethylcarbamoyl)phenylboronic acid | CAS 955422-14-7. Santa Cruz Biotechnology.
  • SAFETY D
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Labor
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
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